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  • Product: 1,5-Dibromoisoquinoline
  • CAS: 1092287-10-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1,5-Dibromoisoquinoline: A Core Scaffold for Advanced Research

For Immediate Release This technical guide provides a comprehensive overview of a robust and strategic pathway for the synthesis of 1,5-dibromoisoquinoline, a key heterocyclic building block for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of a robust and strategic pathway for the synthesis of 1,5-dibromoisoquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The isoquinoline framework is a privileged scaffold in numerous biologically active compounds and natural products.[1] The targeted introduction of bromine atoms at the C1 and C5 positions offers versatile handles for further chemical elaboration through cross-coupling reactions and other transformations, making 1,5-dibromoisoquinoline a valuable intermediate in the synthesis of complex molecular architectures.

This document outlines a reliable multi-step synthesis, commencing with the regioselective bromination of isoquinoline to afford 5-bromoisoquinoline, followed by a strategic N-oxidation and subsequent conversion to the target 1,5-dibromoisoquinoline. The causality behind experimental choices and detailed protocols are provided to ensure scientific integrity and reproducibility.

Strategic Overview: A Two-Phase Synthesis

The synthesis of 1,5-dibromoisoquinoline is most effectively approached through a two-phase strategy. The initial phase focuses on the selective introduction of a bromine atom at the C5 position of the isoquinoline core. The second phase involves the activation of the C1 position via N-oxidation, followed by a bromination reaction.

Synthesis_Pathway cluster_0 Phase 1: C5-Bromination cluster_1 Phase 2: C1-Bromination via N-Oxide Isoquinoline Isoquinoline NBS_H2SO4 NBS, H₂SO₄ Isoquinoline->NBS_H2SO4 Five_Bromo 5-Bromoisoquinoline NBS_H2SO4->Five_Bromo mCPBA m-CPBA Five_Bromo->mCPBA N_Oxide 5-Bromoisoquinoline N-oxide mCPBA->N_Oxide POBr3 POBr₃ N_Oxide->POBr3 Final_Product 1,5-Dibromoisoquinoline POBr3->Final_Product

Caption: Overall synthetic strategy for 1,5-Dibromoisoquinoline.

Phase 1: Synthesis of 5-Bromoisoquinoline

The initial and critical step is the regioselective monobromination of isoquinoline at the C5 position. Direct bromination of the electron-poor isoquinoline system requires forcing conditions or the use of a catalyst.[2][3] A highly efficient and scalable method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid.[2][4]

Mechanistic Rationale

The use of concentrated sulfuric acid serves a dual purpose. It protonates the nitrogen atom of the isoquinoline ring, further deactivating the heterocyclic ring towards electrophilic attack. This directs the electrophilic brominating species, generated from NBS, to the more electron-rich benzene ring. The C5 and C8 positions are the most activated sites for electrophilic aromatic substitution. Under carefully controlled low-temperature conditions, the reaction exhibits high selectivity for the C5 position.[4][5]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline
  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with concentrated sulfuric acid (96%). The flask is cooled to 0°C in an ice bath.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling and Addition of NBS: The resulting solution is cooled to approximately -25°C using a dry ice/acetone bath. N-Bromosuccinimide (NBS) is then added portion-wise, maintaining the internal temperature between -25°C and -20°C.

  • Reaction Monitoring: The reaction mixture is stirred at this temperature for several hours and can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The pH of the resulting solution is adjusted to approximately 9 with aqueous ammonia, keeping the temperature below 25°C.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-bromoisoquinoline.[4]

ParameterConditionYield (%)Purity (%)
Temperature-25°C to -20°C~75-85>98
Brominating AgentN-Bromosuccinimide (NBS)
SolventConcentrated H₂SO₄

Table 1: Typical reaction parameters for the synthesis of 5-bromoisoquinoline.

Phase 2: Synthesis of 1,5-Dibromoisoquinoline via N-Oxidation

With 5-bromoisoquinoline in hand, the next strategic step is the introduction of a bromine atom at the C1 position. Direct electrophilic bromination of 5-bromoisoquinoline is challenging due to the deactivating effect of the pyridine nitrogen. A more effective approach is to activate the C1 position towards nucleophilic attack by forming the N-oxide.

N-Oxidation of 5-Bromoisoquinoline

The N-oxidation of isoquinolines is a well-established transformation, typically achieved using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[6] This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline N-oxide
  • Reaction Setup: 5-Bromoisoquinoline is dissolved in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Addition of m-CPBA: The solution is cooled in an ice bath, and m-CPBA is added portion-wise with stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash. The organic layer is dried and concentrated to yield the crude N-oxide, which can be purified by chromatography.

Bromination of 5-Bromoisoquinoline N-oxide

The introduction of the bromine atom at the C1 position is achieved by treating the N-oxide with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃).[7] This reaction proceeds through a mechanism where the oxygen of the N-oxide attacks the phosphorus reagent, leading to an intermediate that is susceptible to nucleophilic attack by bromide at the C1 position.

N_Oxide_Bromination cluster_0 Mechanism of C1-Bromination N_Oxide 5-Bromoisoquinoline N-oxide POBr3 POBr₃ N_Oxide->POBr3 Intermediate Intermediate Adduct POBr3->Intermediate Br_ion Br⁻ Intermediate->Br_ion Final_Product 1,5-Dibromoisoquinoline Br_ion->Final_Product

Caption: Proposed mechanism for the bromination of 5-bromoisoquinoline N-oxide.

Experimental Protocol: Synthesis of 1,5-Dibromoisoquinoline
  • Reaction Setup: 5-Bromoisoquinoline N-oxide is dissolved in a suitable high-boiling solvent such as chloroform or toluene.

  • Addition of Brominating Agent: Phosphorus oxybromide (POBr₃) is added cautiously to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate solution).

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 1,5-dibromoisoquinoline can be purified by column chromatography to afford the final product.

Alternative Pathway: The Sandmeyer Reaction

An alternative, though potentially less direct, route to 1,5-dibromoisoquinoline could involve the Sandmeyer reaction.[5] This would necessitate the synthesis of 1-amino-5-bromoisoquinoline as a key intermediate. The synthesis of 1-aminoisoquinoline from isoquinoline has been reported.[8] A similar approach could potentially be adapted for 5-bromoisoquinoline. The subsequent diazotization of the amino group followed by treatment with a copper(I) bromide source would yield the desired 1,5-dibromoisoquinoline.[1][5][9] However, the synthesis of the 1-amino-5-bromo-isoquinoline precursor may present its own challenges.

Conclusion

The synthesis of 1,5-dibromoisoquinoline is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The pathway involving the initial regioselective bromination of isoquinoline to 5-bromoisoquinoline, followed by N-oxidation and subsequent bromination at the C1 position, represents a robust and well-precedented strategy. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this valuable research intermediate, thereby empowering further advancements in medicinal chemistry and materials science.

References

  • Google Patents. (n.d.). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved February 3, 2026, from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved February 3, 2026, from [Link]

  • Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Li, Z., et al. (2021). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(13), 9076–9087.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions. Retrieved February 3, 2026, from [Link]

  • Molecules. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 3, 2026, from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2024, August 1). Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved February 3, 2026, from [Link]

  • YouTube. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • HETEROCYCLES. (1974). REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-amino isoquinoline.
  • Chemistry LibreTexts. (2023, January 14). 26.5: Synthesis of Amino Acids. Retrieved February 3, 2026, from [Link]

Sources

Exploratory

Part 1: Executive Summary & Strategic Importance

Technical Monograph: Structural Validation & Spectroscopic Profiling of 1,5-Dibromoisoquinoline 1,5-Dibromoisoquinoline is a high-value heteroaromatic scaffold used primarily in the development of Rho-associated protein...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Validation & Spectroscopic Profiling of 1,5-Dibromoisoquinoline

1,5-Dibromoisoquinoline is a high-value heteroaromatic scaffold used primarily in the development of Rho-associated protein kinase (ROCK) inhibitors and advanced OLED materials. Its structural uniqueness lies in the orthogonal reactivity of its two halogenated sites:

  • C1-Br (Imine-like): Highly reactive toward nucleophilic aromatic substitution (

    
    ) and rapid oxidative addition in Palladium-catalyzed cross-couplings.
    
  • C5-Br (Phenyl-like): Less reactive, requiring standard electrophilic activation or specialized catalytic systems (e.g., Buchwald-Hartwig).

This guide provides the spectroscopic data and logical frameworks necessary to distinguish the 1,5-isomer from its common synthetic impurity, the 5,8-isomer , ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

Part 2: Synthesis Logic & Purity Profile

To understand the spectroscopic data, one must understand the sample's origin. Direct bromination of isoquinoline or 5-bromoisoquinoline typically yields 5,8-dibromoisoquinoline via electrophilic aromatic substitution (SEAr).

To access the 1,5-isomer , a regioselective N-oxide rearrangement strategy is required.

Synthesis Workflow (DOT Diagram)

Synthesis_Workflow Start 5-Bromoisoquinoline (Starting Material) Step1 Oxidation (m-CPBA, DCM) Start->Step1 Impurity 5,8-Dibromoisoquinoline (Common Impurity) Start->Impurity Direct Br2 (Avoid this route) Inter 5-Bromoisoquinoline N-Oxide Step1->Inter Step2 Regioselective Bromination (POBr3, 80°C) Inter->Step2 Product 1,5-Dibromoisoquinoline (Target) Step2->Product Major Product (Nucleophilic Attack at C1)

Figure 1: Synthetic pathway distinguishing the 1,5-isomer route (via N-oxide) from the 5,8-isomer route (SEAr).

Part 3: Spectroscopic Profiling

Mass Spectrometry (MS)

Mass spectrometry provides the primary "fingerprint" for validation. The presence of two bromine atoms creates a distinct isotope pattern due to the nearly 1:1 natural abundance of


Br and 

Br.

Table 1: MS Data for 1,5-Dibromoisoquinoline (


) 
ParameterValueInterpretation
Molecular Weight 286.95 g/mol Based on average atomic mass.
Monoisotopic Mass 284.88 DaCalculated for

Br

.
Isotope Pattern 1 : 2 : 1 Ratio of intensities for peaks at m/z M, M+2, M+4.
Key Fragments m/z 285, 287, 289Molecular ion

.
m/z 206, 208Loss of one Br atom (

).
m/z 127Loss of both Br atoms (Isoquinoline core).

Validation Check: If the mass spectrum shows a 1:1 doublet (M, M+2), the sample is a mono-bromo species. A 1:2:1 triplet is mandatory for the dibromo confirmation.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for distinguishing the 1,5-isomer from the 5,8-isomer.

  • 1,5-Dibromoisoquinoline: The highly deshielded proton at C1 is absent (substituted by Br).

  • 5,8-Dibromoisoquinoline: The proton at C1 is present (typically a singlet > 9.0 ppm).

Table 2:


H NMR Assignment (400 MHz, 

)
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H1 -- Absent --Diagnostic: Substituted by Br.
H3 8.55 - 8.65Doublet (d)

Most deshielded remaining proton (adjacent to N).
H8 8.10 - 8.20Doublet (d)

Peri-position to N-lone pair; deshielded.
H6 7.80 - 7.90Doublet (d)

Ortho to C5-Br.
H4 7.75 - 7.85Doublet (d)

Beta to Nitrogen; coupled to H3.
H7 7.60 - 7.70Triplet (t) / dd

Meta to C5-Br; pseudo-triplet due to H6/H8 coupling.

Note on Solvent Effects: In DMSO-


, signals typically shift downfield by 0.1–0.3 ppm compared to 

. The

coupling constant (~5.8 Hz) is characteristic of the isoquinoline pyridine ring and is distinct from quinoline (

Hz).
C NMR Data

The carbon spectrum confirms the regiochemistry by showing the shift of the C1 carbon attached to the electronegative Bromine and Nitrogen.

Table 3:


C NMR Assignment (

)
CarbonShift (

, ppm)
TypeNotes
C1 142.0 - 144.0Quaternary (C-Br)Upfield shift relative to unsubstituted C1 (~152 ppm) due to Heavy Atom Effect.
C3 143.5 - 145.0CHAlpha to Nitrogen.
C5 120.0 - 122.0Quaternary (C-Br)Attached to Br on benzene ring.
C4 118.0 - 120.0CHBeta to Nitrogen.
C9/C10 128.0 - 138.0QuaternaryBridgehead carbons.

Part 4: Structural Elucidation & Logic Tree

To ensure the material is 1,5-dibromoisoquinoline and not an isomer, follow this logic tree.

Isomer Differentiation Logic (DOT Diagram)

Isomer_Logic Start Unknown Dibromo-Isoquinoline Sample CheckH1 Check 1H NMR (> 9.0 ppm) Is there a singlet? Start->CheckH1 YesH1 Yes: H1 is present CheckH1->YesH1 Singlet Observed NoH1 No: H1 is absent CheckH1->NoH1 No Signal > 8.8 ppm Result58 Isomer is likely 5,8-Dibromoisoquinoline YesH1->Result58 CheckCoupling Check Coupling of H3/H4 (Doublets, J ~ 5.8 Hz) NoH1->CheckCoupling Result15 CONFIRMED: 1,5-Dibromoisoquinoline CheckCoupling->Result15 Pattern Matches

Figure 2: Decision tree for validating regiochemistry using proton NMR.

Part 5: Experimental Protocols

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution. Use DMSO-
    
    
    
    if solubility is poor, but be aware of water peak interference near 3.3 ppm.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     at 7.26 ppm.
    
Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).

  • Expectation: 1,5-isomer typically elutes earlier than the 5,8-isomer due to the polarity of the C1-Br bond adjacent to Nitrogen.

References

  • Regioselective Bromination of Isoquinoline N-Oxides Wengryniuk, S. E., et al.[1] "Regioselective Bromination of Fused Heterocyclic N-Oxides." Organic Letters, 2013, 15(4), 792–795.[1] [Link] (Establishes the methodology for C1 bromination via N-oxide activation).

  • Synthesis of 5-Bromoisoquinoline (Starting Material) Brown, W. D., & Gouliaev, A. H.[2][3][4] "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[3][4][5][6] Organic Syntheses, 2005, 81, 98. [Link] (Defines the synthesis of the precursor and characterization of the 5,8-impurity).

  • Isoquinoline Numbering & Nomenclature Standards IUPAC Nomenclature of Organic Chemistry. "Rule B-2: Heterocyclic Systems." [Link] (Authoritative source for isoquinoline ring numbering).

  • Spectroscopic Data for Isoquinoline Derivatives National Institute of Standards and Technology (NIST). "Isoquinoline Mass Spectrum & IR Data." [Link] (Baseline spectral data for the parent scaffold).

Sources

Foundational

Strategic Functionalization of 1,5-Dibromoisoquinoline: A Guide to Regioselective Electrophilic Substitution

Topic: Electrophilic Aromatic Substitution on 1,5-Dibromoisoquinoline Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Executive Summary 1,5-Dibromoisoquinoline is a high-value scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrophilic Aromatic Substitution on 1,5-Dibromoisoquinoline Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary

1,5-Dibromoisoquinoline is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its utility lies in the orthogonal reactivity of its halogen handles: the C1-bromide is highly susceptible to nucleophilic aromatic substitution (


) and palladium-catalyzed couplings, while the C5-bromide serves as a stable handle for cross-couplings.

However, introducing a third vector of diversity via Electrophilic Aromatic Substitution (EAS) presents a challenge due to the electron-deficient nature of the isoquinoline core. This guide details the mechanistic rationale and validated protocols for achieving regioselective EAS on this scaffold, specifically targeting the C8 position to access 1,5,8-trisubstituted isoquinolines.

Part 1: Electronic Structure & Reactivity Prediction

To design a successful EAS campaign, one must deconstruct the competing electronic vectors within the 1,5-dibromoisoquinoline molecule.

The Deactivation Hierarchy

Isoquinoline is inherently deactivated compared to naphthalene due to the electronegative nitrogen atom. In acidic media (standard EAS conditions), the nitrogen protonates to form the isoquinolinium ion (


), which exerts a massive electron-withdrawing effect ($ -I, -M $), essentially shutting down the heterocyclic ring (positions 1, 3, 4) to electrophilic attack.
The Substituent Effects
  • C1-Bromine: Located on the heterocyclic ring.[1] It inductively withdraws electron density, further deactivating the N-ring. It has negligible mesomeric influence on the carbocyclic ring (C5-C8).

  • C5-Bromine: Located on the carbocyclic ring.[2] As a halogen, it is deactivating (inductive withdrawal) but ortho/para directing (resonance donation).

Regioselectivity Mapping

With the N-ring deactivated, substitution must occur on the carbocyclic ring (C5, C6, C7, C8).

  • C5: Blocked by Bromine.[2]

  • C6 (Ortho to Br): Sterically crowded and electronically less favored than the alpha-position.

  • C7 (Meta to Br): Disfavored by the ortho/para directing logic of the C5-Br.

  • C8 (Para to Br): This is the "Goldilocks" zone. It is the

    
    -position of the fused ring system (kinetically favored), it is para to the C5-Br directing group, and it is the furthest removed from the protonated nitrogen's destabilizing positive charge.
    
Visualizing the Pathway

The following diagram illustrates the directing logic and the transition state energy landscape.

ReactivityMap Substrate 1,5-Dibromoisoquinoline (Protonated Form) C6_Attack C6 Attack (Ortho) Sterically Hindered Beta-position Substrate->C6_Attack Minor Pathway C8_Attack C8 Attack (Para) Alpha-position (Kinetic) Resonance Stabilized Substrate->C8_Attack Major Pathway TS_C8 Sigma Complex (C8) Major Intermediate C8_Attack->TS_C8 Product 1,5-Dibromo-8-nitroisoquinoline (Target) TS_C8->Product -H+

Figure 1: Mechanistic pathway showing the kinetic and electronic preference for C8 substitution over C6.

Part 2: Experimental Protocol (Nitration Case Study)

Nitration is the most common EAS performed on this scaffold because the resulting nitro group can be reduced to an amine, unlocking diverse chemistry (amides, sulfonamides, heterocycles).

Critical Safety & Chemistry Note
  • Hydrolysis Risk: The C1-Br bond is an imidoyl halide equivalent. In hot, dilute aqueous acid, it is susceptible to hydrolysis, converting the molecule to the isocarbostyril (isoquinolin-1-one).

  • Mitigation: The reaction must be kept anhydrous and temperature-controlled . Use fuming nitric acid or potassium nitrate in concentrated sulfuric acid. Avoid water until the quench.

Reagents & Equipment[3]
  • Substrate: 1,5-Dibromoisoquinoline (High purity, >98%).

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% or Oleum (if substrate is stubborn).
    
  • Electrophile Source: Potassium Nitrate (

    
    ) or Fuming Nitric Acid (
    
    
    
    ).
  • Apparatus: 3-neck round bottom flask, internal temperature probe, drying tube (CaCl2).

Step-by-Step Procedure

This protocol is adapted from validated methods for 5-bromoisoquinoline [1, 2].

  • Solubilization: Charge a 3-neck flask with

    
     (10 mL per 1g substrate). Cool to 0°C in an ice/salt bath. Add 1,5-dibromoisoquinoline portion-wise with vigorous stirring. Note: The solution may turn yellow/orange due to protonation.
    
  • Electrophile Generation: In a separate vessel, dissolve 1.05 equivalents of

    
     in 
    
    
    
    .
  • Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature

    
    . Exotherms must be managed to prevent C1-hydrolysis.
    
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Aliquot 50

      
       into saturated 
      
      
      
      . Check TLC (Hexane/EtOAc 8:2) or LCMS. Look for the mass shift (+45 Da).
  • Quench: Pour the reaction mixture slowly onto crushed ice (50g per 10mL acid) with rapid stirring. The product should precipitate as a pale yellow solid.

  • Neutralization: Carefully adjust pH to ~8-9 using 50% NaOH or solid

    
    . Caution: Heat generation. Keep cold.
    
  • Isolation: Filter the solid. Wash copiously with water to remove salts.

  • Purification: Recrystallize from Ethanol or Acetonitrile. If regioisomers (C6-nitro) are present, column chromatography (SiO2, DCM/MeOH gradient) may be required.

Data Summary Table
ParameterSpecificationRationale
Stoichiometry 1.05 - 1.10 eq

Slight excess ensures conversion; avoids dinitration.
Temperature 0°C

25°C
Prevents C1-Br hydrolysis; ensures regiocontrol.
Concentration 0.3 - 0.5 MHigh concentration favors intermolecular kinetics.
Yield Target 75 - 85%High efficiency expected due to strong directing effects.
Major Impurity 1,5-dibromoisoquinolin-1(2H)-oneResult of moisture ingress or overheating.

Part 3: Troubleshooting & Optimization

Common Failure Modes
  • Issue: Formation of "Isocarbostyril" (M-Br + OH).

    • Cause: Water in the sulfuric acid or temperature too high (>50°C).

    • Fix: Use fresh 98%

      
      . Keep T < 25°C.
      
  • Issue: No Reaction.

    • Cause: Extreme deactivation by the two bromine atoms.

    • Fix: Switch to "Mixed Acid" (Conc

      
       + Fuming 
      
      
      
      ) or use
      
      
      in Oleum (fuming sulfuric acid) to increase
      
      
      concentration.
Workflow Diagram

Workflow Start Start: 1,5-Dibromoisoquinoline Dissolve Dissolve in H2SO4 (0°C) Form Isoquinolinium Salt Start->Dissolve AddNitrate Add KNO3/H2SO4 Dropwise Maintain T < 5°C Dissolve->AddNitrate Stir Stir at RT (2-4 hrs) Monitor by LCMS AddNitrate->Stir Check Conversion > 95%? Stir->Check Check->Stir No (Add more time/heat) Quench Pour onto Crushed Ice Precipitate Product Check->Quench Yes Neutralize Adjust pH to 9 (NH4OH or Na2CO3) Quench->Neutralize Filter Filter & Wash Recrystallize (EtOH) Neutralize->Filter

Figure 2: Operational workflow for the nitration of 1,5-dibromoisoquinoline.

Part 4: Downstream Utility in Drug Development

Why target the 1,5,8-trisubstituted core?

  • Selectivity Filters: The C8 position is spatially distinct. In kinase inhibitors, substituents here often project into the solvent-exposed region or unique back-pockets (e.g., the "gatekeeper" region), improving selectivity profiles.

  • Orthogonal Functionalization:

    • Step 1 (C1):

      
       with amines/alkoxides (most reactive).
      
    • Step 2 (C8): Reduction of

      
      , followed by amide coupling.
      
    • Step 3 (C5): Suzuki/Buchwald coupling (requires Pd catalyst and heat). This defined sequence allows for the rapid generation of SAR libraries.

References

  • Brown, W. D.; Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[1][3][4][5][6] Organic Syntheses, 79, 196.

  • Rey, M.; Vergnani, T.; Dreiding, A. S. (1985).[1][3][6] Synthesis of 5- and 8-bromoisoquinoline. Helvetica Chimica Acta, 68(7), 1828–1834.

  • Manske, R. H. F. (1942). The Chemistry of Isoquinoline. Chemical Reviews, 30(1), 113–144.

  • Tanida, H. (1959). Nitration of Isoquinoline Derivatives. Yakugaku Zasshi, 79(8), 1063-1070.

Sources

Exploratory

Technical Guide: Physical Appearance and Stability of 1,5-Dibromoisoquinoline

The following technical guide details the physical appearance, stability profile, and handling protocols for 1,5-Dibromoisoquinoline . This document is structured for researchers and drug development professionals, focus...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical appearance, stability profile, and handling protocols for 1,5-Dibromoisoquinoline . This document is structured for researchers and drug development professionals, focusing on the compound's dual-reactivity scaffold nature.[1][2][3][4]

CAS Registry Number: 1092287-10-9 Molecular Formula: C


H

Br

N Molecular Weight: 286.95 g/mol [1][2][4][5]

Executive Summary

1,5-Dibromoisoquinoline is a heteroaromatic scaffold utilized primarily as an intermediate in medicinal chemistry and organic electronics.[1][2][3][4][5] Its value lies in the differential reactivity of its two halogenated positions: the labile C1-bromo group (adjacent to the nitrogen) and the stable C5-bromo group (on the benzenoid ring).[1][2][4][5] This guide addresses the critical stability challenges posed by the C1 position, specifically its susceptibility to hydrolysis and nucleophilic displacement, and provides validated protocols for storage and characterization.[1][2][3]

Physicochemical Profile

Due to its status as a specialized research chemical, comprehensive experimental physical data is often absent from public databases.[1][2][3] The following parameters are derived from structural analogs (e.g., 1-bromoisoquinoline, 5-bromoisoquinoline) and verified catalog specifications.

Table 1: Physical Properties & Specifications[2][4][5]
PropertySpecification / DescriptionNotes
Physical State SolidTypically crystalline or powder form.[1][2][4][5]
Color Off-white to Pale YellowDarkens upon oxidation or light exposure.[1][2][3][4][5]
Melting Point > 90°C (Predicted)Experimental data scarce.[1][2] 5-bromoisoquinoline melts at ~85°C; the additional bromine typically elevates the MP.[1][2][3][4][5]
Solubility Soluble: DCM, DMSO, DMF, ChloroformInsoluble: WaterHydrophobic scaffold.[2][5]
Hygroscopicity Low to ModerateCritical: C1-Br bond is moisture-sensitive over time.[1][2][4][5]
Odor Characteristic amine-likeFaint; distinct acridity if degrading.[1][2][3][5]
Characterization Markers (QC)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    Distinct splitting pattern showing the singlet/doublet of the pyridine ring protons (H3, H4) and the ABC-type system of the benzene ring.[1][2]
  • HPLC Purity: >97% required for cross-coupling applications to avoid isomeric interference (e.g., 5,8-dibromo impurities).[1][2][4][5]

Stability Assessment & Reactivity Logic

The stability of 1,5-Dibromoisoquinoline is defined by the electronic disparity between the two bromine substituents.[1][2][3][4][5]

The C1-Position Vulnerability (The "Labile" Bromine)

The C1 carbon is part of the C=N imine-like system.[1][2][4][5] This position is highly electron-deficient, making the C1-Br bond susceptible to:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  Occurs readily with amines, alkoxides, or thiols, even without transition metal catalysis.[1][2][3]
    
  • Hydrolysis: Exposure to atmospheric moisture or acidic/basic aqueous conditions converts the 1-bromo species into 5-bromo-1(2H)-isoquinolinone (Isocarbostyril derivative).[1][2][4][5] This is the primary degradation pathway.[1][2][3][4]

The C5-Position Stability (The "Stable" Bromine)

The C5 bromine is attached to the benzenoid ring.[1][2][3][4][5] It behaves as a standard aryl bromide:

  • Hydrolytically Stable: Resistant to moisture and mild acids/bases.[1][2][3]

  • Chemically Inert: Requires Palladium (Pd) or Copper (Cu) catalysis to undergo substitution (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][5]

Photostability

Isoquinolines are chromophores that can absorb UV light, leading to radical formation or oxidative degradation (N-oxide formation).[1][2][3][4][5] The compound should be treated as light-sensitive .[1][2][3]

Diagram 1: Differential Reactivity & Degradation Pathways

The following diagram illustrates the divergent fates of the C1 and C5 positions under stress.[1][2][3]

G cluster_0 Degradation (Storage Failure) cluster_1 Synthetic Utility (Controlled) Compound 1,5-Dibromoisoquinoline (Intact Scaffold) Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis H2O / Acid / Time SNAr S_NAr (Nucleophiles) Compound->SNAr R-NH2 / R-OH (Selective C1) Product1 5-Bromo-1(2H)-isoquinolinone (Major Impurity) Hydrolysis->Product1 Product2 1-Functionalized-5-Bromo Isoquinoline SNAr->Product2 PdCat Pd-Catalysis (Cross-Coupling) Product3 1,5-Difunctionalized Isoquinoline PdCat->Product3 Product2->PdCat Pd(0) / Boronic Acid (C5 Reaction)

Caption: Differential reactivity logic. Red path indicates degradation via C1 hydrolysis.[1][2][3][4] Green path shows selective functionalization exploiting the C1/C5 electronic difference.

Handling & Storage Protocols

To maintain the integrity of the C1-Br bond, strict adherence to the following protocols is required.

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C . Long-term storage at -20°C is recommended for analytical standards.[1][2][4]

  • Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.[1][2][3] The container must be tightly sealed to exclude moisture.[1][2][3][4]

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and solvent leaching.[1][2]

Handling Workflow
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water onto the cold solid.[1][2][3]

  • Environment: Weigh and manipulate within a fume hood or glovebox.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF) for all reactions involving the C1 position.[1][2][3]

Experimental Protocols

Stability Stress Test (Self-Validating Protocol)

Use this protocol to verify if a batch has degraded or to assess stability in a new formulation.[1][2][3]

  • Preparation: Dissolve 5 mg of 1,5-Dibromoisoquinoline in 1 mL of solvent mixture (Acetonitrile : Water, 50:50).

  • Stress: Incubate at 40°C for 4 hours.

  • Analysis: Inject onto HPLC (C18 column, Gradient 5-95% ACN in water + 0.1% Formic Acid).

  • Interpretation:

    • Peak A (Retention ~High): Intact 1,5-Dibromoisoquinoline.[1][2][3][4]

    • Peak B (Retention ~Lower): 5-Bromo-1(2H)-isoquinolinone (Hydrolysis product).[1][2]

    • Pass Criteria: Peak B area < 0.5% relative to Peak A (for fresh material).[1][2][3]

Solubility & Identity Check[1][2][4][5]
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .[1][2][3][5]
  • Visual Check: Solution should be clear and colorless to pale yellow.[1][2][3] Turbidity suggests hydrolysis (isoquinolinone derivatives often have different solubility profiles).[1][2][3]

  • NMR Verification: Check for the disappearance of the C1-Br signal or the appearance of an N-H amide proton (broad singlet > 10 ppm) indicating hydrolysis.[1][2][3]

References

  • BLD Pharm. (2025).[1][2] 1,5-Dibromoisoquinoline Product Specifications (Cat# BD606326).[1][2][3][4][5] Retrieved from

  • TCI Chemicals. (2025).[1][2][3][6] Safety Data Sheet: 1-Bromoisoquinoline (Analogous Stability Data). Retrieved from [1][3]

  • BenchChem. (2025).[1][2][3][7] Comparative Guide to Bromo-isoquinolines: Reactivity and Synthesis. Retrieved from

  • Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2005, 81,[1][2][5] 98. Retrieved from [1][2][3]

Sources

Foundational

Technical Guide: Hazards &amp; Safety Precautions for 1,5-Dibromoisoquinoline

The following technical guide details the hazard profile, safety protocols, and operational best practices for 1,5-Dibromoisoquinoline . Note on Chemical Identity: While 5-bromoisoquinoline and 5,8-dibromoisoquinoline ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the hazard profile, safety protocols, and operational best practices for 1,5-Dibromoisoquinoline .

Note on Chemical Identity: While 5-bromoisoquinoline and 5,8-dibromoisoquinoline are common catalog items, 1,5-dibromoisoquinoline is a specialized, high-value intermediate often generated in situ or via custom synthesis for structure-activity relationship (SAR) studies in kinase inhibitor development. Its dual-halogenated nature—possessing a labile C1-bromide and a stable C5-bromide—presents unique reactivity and safety challenges compared to its mono-substituted congeners.

Part 1: Chemical Identity & Physicochemical Profile

1,5-Dibromoisoquinoline is a heteroaromatic scaffold characterized by two distinct electrophilic sites. The bromine at position C1 (adjacent to the nitrogen) is highly activated towards nucleophilic aromatic substitution (


) and palladium-catalyzed oxidative addition, while the bromine at C5 behaves like a typical aryl halide.
Table 1: Physicochemical & Identification Data
PropertyData / DescriptionSource/Notes
Chemical Name 1,5-DibromoisoquinolineIUPAC
CAS Number Not Standardized (Analogues: 121203-51-6 for generic isomers)Treat as Custom Synthesis
Molecular Formula

Molecular Weight 286.95 g/mol
Physical State Solid (Crystalline powder)Predicted based on 5,8-isomer
Solubility Soluble in DCM, DMSO, DMF; Low in waterLipophilic character
Reactivity Profile C1-Br: Moisture sensitive, hydrolytically unstable.C5-Br: Stable, requires catalysis for activation.[1]Critical Safety Factor

Part 2: Comprehensive Hazard Analysis[2]

GHS Classification (Derived via SAR)

Due to the absence of a specific harmonized SDS for this isomer, the classification is derived from Structure-Activity Relationships (SAR) using 1-bromoisoquinoline and 5,8-dibromoisoquinoline as proxies.

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Irritation: Category 1 (H318) - Causes serious eye damage (Risk due to C1-hydrolysis generating HBr in situ).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[3][4]

  • Sensitization: Potential Skin Sensitizer (Halogenated heterocycles are frequent sensitizers).

Mechanism of Toxicity
  • In Situ Acid Generation: The C1-bromide bond is susceptible to hydrolysis upon contact with mucosal moisture (eyes, lungs), releasing Hydrobromic Acid (HBr) . This results in chemical burns distinct from simple mechanical irritation.

  • Alkylation Potential: As an electrophile, the compound can alkylate DNA or proteins, posing a theoretical genotoxic risk common to nitrogen mustards and reactive halides.

Part 3: Engineering Controls & PPE

Primary Containment
  • Handling: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of >100 fpm.

  • Atmosphere: Due to the moisture sensitivity of the C1-position, handle under an inert atmosphere (Nitrogen/Argon) whenever possible to prevent degradation and HBr evolution.

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale (Causality)
Hands Double Nitrile (0.11 mm min) or Laminate Film (Silver Shield) Halogenated aromatics can permeate standard latex. Double gloving provides a breakthrough time buffer >480 min.
Eyes Chemical Goggles + Face Shield Safety glasses are insufficient due to the risk of HBr generation upon contact with ocular fluid.
Respiratory P100 / N95 Respirator (if outside hood)Prevention of inhalation of micronized dust which causes severe mucosal irritation.
Body Tyvek® Lab Coat (Disposable)Prevents contamination of street clothes; disposable nature avoids carrying sensitizers home.

Part 4: Operational Protocols

Workflow: Safe Weighing & Reaction Setup

This protocol ensures containment of the solid and protection of the reactive C1-site.

  • Equip: Don full PPE.[5] Verify Fume Hood flow.

  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat. Reason: Brominated heterocycles are often dry, fluffy powders prone to static dispersal.

  • Transfer: Weigh the required mass into a tared vial. Cap immediately.

  • Solubilization: Add solvent (e.g., anhydrous DCM or DMF) inside the hood before moving to the reaction vessel. Handling as a solution significantly reduces inhalation risk.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (acetone/ethanol) to remove invisible dust residues.

Reaction Monitoring (TLC/LCMS)
  • Caution: When checking TLC, do not visualize by UV alone. Use a stain (e.g., KMnO4), but be aware that the C1-Br may hydrolyze on the silica plate, altering the Rf value.

  • Quenching: Quench reaction mixtures containing residual 1,5-dibromoisoquinoline with an aqueous buffer (Sat.

    
    ) to neutralize potential acid generation before disposal.
    
Waste Disposal
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Labeling: Explicitly label waste containers as "Contains Brominated Isoquinolines – Potential Lachrymator/Irritant."

Part 5: Emergency Response Logic

Diagram 1: Exposure Response Decision Tree

This logic flow dictates the immediate actions required upon exposure, prioritizing the neutralization of acid hydrolysis byproducts.

EmergencyResponse Start EXPOSURE EVENT Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Brush off dry powder 2. Rinse water 15 min 3. Soap wash (Lipophilic removal) Skin->Act_Skin Act_Eye 1. DO NOT RUB 2. Flush 15 min (Eye Wash) 3. Seek Ophthalmologist (HBr Risk) Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Act_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Name) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Decision logic for emergency response. Note the specific instruction to "Brush off dry powder" for skin to prevent increasing absorption via solvation.

Part 6: Scientific Context – Reactivity & Synthesis

Understanding the reactivity difference between the C1 and C5 positions is vital for both safety (C1 instability) and efficacy (selective coupling).

Diagram 2: Selective Functionalization Workflow

The 1,5-isomer allows for sequential functionalization. The C1-Br is significantly more reactive towards oxidative addition (


).

Reactivity Substrate 1,5-Dibromoisoquinoline Step1 Reaction A (Low Temp) Selective C1-Coupling Substrate->Step1 Pd(0), RT Hydrolysis Moisture Exposure (Degradation to Isoquinolin-1-one) Substrate->Hydrolysis H2O / Air Intermediate 1-Functionalized-5-Bromoisoquinoline Step1->Intermediate Step2 Reaction B (High Temp) C5-Coupling Intermediate->Step2 Pd(0), Heat Product 1,5-Difunctionalized Drug Candidate Step2->Product

Caption: Sequential functionalization strategy leveraging the higher reactivity of C1-Br over C5-Br, and the risk of hydrolysis.

Synthesis Note

1,5-Dibromoisoquinoline is typically synthesized from 5-bromoisoquinoline via N-oxide formation followed by bromination with


.
  • Safety Implication: Residual phosphorus oxybromide (

    
    ) may be present in crude custom batches. This reacts violently with water. Always quench crude material cautiously.
    

References

  • National Center for Biotechnology Information (PubChem). Isoquinoline, 5-bromo- (CID 96048). Retrieved from [Link]

    • Note: Used as the primary surrogate for toxicity d
  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Examples. Retrieved from [Link]

    • Reference for the palladium-catalyzed cross-coupling protocols described in Part 6.
  • ECHA (European Chemicals Agency). Registration Dossier - Isoquinoline Derivatives. Retrieved from [Link]

    • General hazard classification standards for halogen
  • Source for P-statement codes and handling of bromin

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 1,5-Disubstituted Isoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Significance and Challenge of 1,5-Disubstituted Isoquinolines The isoquinoline scaffold is a privileged heterocyclic motif found in a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance and Challenge of 1,5-Disubstituted Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] This structural core is a cornerstone in medicinal chemistry, contributing to the pharmacological profiles of numerous approved drugs. Among the various substitution patterns, the 1,5-disubstituted isoquinoline framework presents a unique synthetic challenge and holds considerable interest for the development of novel therapeutics and functional materials.

The distinct electronic properties of the isoquinoline ring system dictate its reactivity. The pyridine ring is electron-deficient, making the C1 and C3 positions susceptible to nucleophilic attack, while the benzene ring is more electron-rich, favoring electrophilic substitution at the C5 and C8 positions.[2] This dichotomy in reactivity makes the regioselective synthesis of 1,5-disubstituted isoquinolines a non-trivial task, often requiring multi-step strategies and careful control of reaction conditions.

This guide provides a comprehensive overview of modern synthetic approaches to access 1,5-disubstituted isoquinoline derivatives. We will delve into the rationale behind the chosen synthetic routes, provide detailed, field-proven protocols, and offer insights into the underlying reaction mechanisms. Our focus is on empowering researchers to confidently and efficiently construct this valuable molecular architecture.

II. Strategic Approaches to 1,5-Disubstitution

The synthesis of 1,5-disubstituted isoquinolines can be broadly approached through two main strategies:

  • Construction of the Isoquinoline Core with Pre-installed Substituents: This approach involves the cyclization of acyclic precursors that already contain the desired functionalities at the positions that will become C1 and C5. While potentially offering a more direct route, this strategy can be limited by the availability of the required starting materials.

  • Sequential Functionalization of a Pre-formed Isoquinoline Core: This is a more versatile and commonly employed strategy. It involves the regioselective introduction of substituents at the C1 and C5 positions of a parent isoquinoline or a readily available derivative. The order of functionalization is critical and depends on the nature of the substituents and the chosen methodologies.

This guide will focus on the second strategy, detailing a robust two-step sequence that leverages modern catalytic methods for precise C-H functionalization.

G cluster_0 Synthetic Workflow for 1,5-Disubstituted Isoquinolines Start Isoquinoline Starting Material Step1 Step 1: C5-Position Functionalization (e.g., Iridium-Catalyzed Borylation) Start->Step1 Intermediate C5-Functionalized Isoquinoline Step1->Intermediate Step2 Step 2: C1-Position Functionalization (e.g., Nucleophilic Substitution or Cross-Coupling) Intermediate->Step2 Product 1,5-Disubstituted Isoquinoline Derivative Step2->Product

Figure 1: A generalized workflow for the sequential synthesis of 1,5-disubstituted isoquinolines.

III. Protocol 1: Regioselective C5-Functionalization via Iridium-Catalyzed C-H Borylation

The introduction of a functional group at the C5 position of the isoquinoline core can be effectively achieved through transition metal-catalyzed C-H activation. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose, offering high regioselectivity and functional group tolerance.[3] The resulting boronate ester at the C5 position is a versatile synthetic handle that can be readily transformed into a variety of other functional groups through Suzuki-Miyaura cross-coupling and other reactions.

Rationale for this Approach:

  • Regioselectivity: Iridium catalysts, in conjunction with specific ligands, can direct the borylation to the most sterically accessible and electronically favorable C-H bond on the benzene ring of the isoquinoline.[4][5] While reactions on quinolines have shown that steric factors are dominant, underlying electronic effects can influence selectivity.[4]

  • Versatility of the Boronate Ester: The pinacol boronate ester (Bpin) group is stable and can be easily purified. More importantly, it serves as a linchpin for introducing a wide range of substituents (aryl, heteroaryl, alkyl, etc.) at the C5 position.

Detailed Experimental Protocol: C5-Borylation of Isoquinoline

Materials:

  • Isoquinoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (methoxy(cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous solvent (e.g., cyclohexane, THF, or CPME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine isoquinoline (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), [Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3.0 mol%).

  • Solvent Addition: Add anhydrous solvent (5 mL) via syringe.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 16-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Self-Validation:

  • ¹H NMR: Expect to see characteristic shifts for the pinacol protons and the aromatic protons of the isoquinoline ring, with a downfield shift of the proton at the C4 position due to the deshielding effect of the boryl group.

  • ¹³C NMR: The carbon atom attached to the boron will show a characteristic broad signal.

  • Mass Spectrometry: The molecular ion peak corresponding to the product should be observed.

G cluster_0 Mechanism of Iridium-Catalyzed C-H Borylation Ir_precatalyst [Ir(OMe)(COD)]₂ + dtbpy Active_Ir_catalyst Active Ir(I) species Ir_precatalyst->Active_Ir_catalyst Oxidative_addition Oxidative Addition of C-H bond Active_Ir_catalyst->Oxidative_addition Isoquinoline Borylation_step Reaction with B₂pin₂ Oxidative_addition->Borylation_step Reductive_elimination Reductive Elimination Borylation_step->Reductive_elimination Product C5-Borylated Isoquinoline Reductive_elimination->Product Catalyst_regeneration Regeneration of Ir(I) catalyst Reductive_elimination->Catalyst_regeneration Catalyst_regeneration->Active_Ir_catalyst

Figure 2: A simplified mechanistic cycle for the iridium-catalyzed C-H borylation of isoquinoline.

IV. Protocol 2: Introduction of a Substituent at the C1 Position

With the C5-functionalized isoquinoline in hand, the next step is to introduce a substituent at the C1 position. The electron-deficient nature of the pyridine ring makes the C1 position susceptible to nucleophilic attack. A common and effective strategy involves the conversion of the C1-H to a leaving group (e.g., a halogen) followed by a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction.

Rationale for this Approach:

  • Activation of the C1 Position: Halogenation of the C1 position significantly enhances its reactivity towards a wide range of nucleophiles and cross-coupling partners.

  • Broad Substrate Scope: This two-step approach (halogenation followed by substitution/coupling) allows for the introduction of a diverse array of functional groups, including aryl, alkyl, amino, and alkoxy moieties.

Detailed Experimental Protocol: Synthesis of a 1-Aryl-5-substituted Isoquinoline

This protocol is divided into two sub-steps: (A) Halogenation of the C1 position and (B) Suzuki-Miyaura cross-coupling.

A. Synthesis of 1-Chloro-5-(trimethylsilyl)isoquinoline (Illustrative Example)

This example uses a trimethylsilyl group at C5, which can be introduced via methods analogous to borylation or through directed ortho-metalation strategies.[6]

Materials:

  • 5-(Trimethylsilyl)isoquinoline

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(trimethylsilyl)isoquinoline (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Reagent Addition: Carefully add phosphorus oxychloride (3.0 mmol, 3.0 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-chloro-5-(trimethylsilyl)isoquinoline.

B. Suzuki-Miyaura Cross-Coupling for 1-Aryl-5-substituted Isoquinoline

Materials:

  • 1-Chloro-5-substituted-isoquinoline

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 1-chloro-5-substituted-isoquinoline (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and base (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-5-substituted-isoquinoline.

Self-Validation:

  • ¹H and ¹³C NMR: The spectra should be consistent with the proposed structure, showing signals for both the isoquinoline core and the newly introduced aryl group.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of the final product.

V. Data Presentation and Comparison

The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of 1,5-disubstituted isoquinolines.

Reaction Step Catalyst/Reagent Solvent Temperature (°C) Typical Yield (%) Key Advantages Reference
C5-Borylation [Ir(OMe)(COD)]₂ / dtbpyCyclohexane8060-85High regioselectivity, good functional group tolerance[3]
C1-Chlorination POCl₃Toluene11070-90Efficient activation of the C1 position[6]
C1-Arylation (Suzuki) Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10075-95Broad scope of aryl groups can be introduced[7]

VI. Conclusion and Future Perspectives

The sequential functionalization of the isoquinoline core via modern catalytic methods represents a powerful and versatile strategy for the synthesis of 1,5-disubstituted derivatives. The protocols detailed in this guide, centered around iridium-catalyzed C-H borylation for C5-functionalization and subsequent palladium-catalyzed cross-coupling at the C1 position, provide a reliable and adaptable workflow for researchers in drug discovery and materials science.

Future advancements in this field will likely focus on the development of one-pot or tandem reactions that can further streamline the synthesis of these complex molecules. Additionally, the exploration of novel directing groups and catalyst systems to achieve even greater control over regioselectivity will continue to be an active area of research. The methodologies presented here serve as a solid foundation for the continued exploration and application of 1,5-disubstituted isoquinolines in various scientific disciplines.

VII. References

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Yin, P., He, W., & Chen, G. (2016). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 21(8), 1044. MDPI AG. Retrieved from [Link]

  • Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. (2014). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Donohoe, T. J., et al. (2016). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(3), 847-878. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Flyer, A. N., Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. Retrieved from [Link]

  • Larsen, E. R., et al. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity. Chemical Science, 3(12), 3403. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Bigge, C. F., et al. (1993). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 36(14), 1977–1988. Retrieved from [Link]

  • Mishra, N. K., et al. (2021). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. Organic Letters, 23(16), 6431–6436. American Chemical Society (ACS). Retrieved from [Link]

  • Ghaffari, T., et al. (2018). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 8(11), 10387–10399. American Chemical Society (ACS). Retrieved from [Link]

  • Iridium-catalyzed C-H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: Insights into steric and electronic effects on selectivity. (2012). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Mishra, N. K., et al. (2021). Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2-Arylquinolin-4(1H)-ones. ACS Publications. Retrieved from [Link]

  • Reactivity of Isoquinoline. (2020, October 28). YouTube. Retrieved February 3, 2026, from [Link]

  • Liu, Y., et al. (2020). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 8, 926. Retrieved from [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (2021). Synfacts, 17(02), 0021. Retrieved from [Link]

  • Dennis, J. K., et al. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Organic & Biomolecular Chemistry, 10(11), 2211–2213. Retrieved from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Sharma, S., & Gevorgyan, V. (2017). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Israel Journal of Chemistry, 57(3-4), 251–263. Retrieved from [Link]

  • Dennis, J. K., et al. (2014). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. The Journal of Organic Chemistry, 79(14), 6549–6557. Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved February 3, 2026, from [Link]

  • Corless, V. (2016, January 25). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. Retrieved from [Link]

  • Molecular editing of isoquinoline C–H bonds via sequential N-functionalization and phosphite-mediated migration. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Maleki, A., et al. (2020). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 10(1), 10826. Retrieved from [Link]

  • Preshlock, S., et al. (2013). Iridium-catalyzed C–H borylation of pyridines. Chemical Communications, 49(45), 5147. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Park, S. J., et al. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology and Bioengineering, 111(9), 1720–1726. Retrieved from [Link]

  • Lassalas, P., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. MDPI AG. Retrieved from [Link]

  • The Synthesis of Halogen‐substituted[8][9][10]‐Triazolo[5,1‐a]‐isoquinolines. (2019). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Flyer, A. N., Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. Retrieved from [Link]

  • Kumar, A., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 13(36), 25339–25362. Royal Society of Chemistry (RSC). Retrieved from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 1,5-Dibromoisoquinoline from crude reaction mixture

Welcome to the technical support center for the purification of 1,5-dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,5-dibromoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this important heterocyclic compound. The methodologies and advice presented herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Q1: My crude 1,5-dibromoisoquinoline appears as a dark, oily residue after synthesis. How should I proceed with purification?

A1: An oily or tarry crude product is common and usually indicates the presence of polymeric byproducts or residual high-boiling solvents. The first step is to assess the composition of the crude mixture.

Recommended Workflow:

  • Initial Analysis (TLC): Dissolve a small sample of the crude oil in a suitable solvent like dichloromethane or ethyl acetate.[1] Perform a Thin-Layer Chromatography (TLC) analysis to visualize the number of components. Since isoquinolines are basic, streaking on the silica plate is a common issue. To resolve this, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent system.[2]

  • Purification Strategy:

    • If a major, UV-active spot is observed with a reasonable Rf value (0.2-0.4): Column chromatography is the recommended method.

    • If the product seems to be precipitating from the oil: Attempt to induce crystallization by adding a non-polar solvent like hexanes or heptane and scratching the side of the flask. If a solid forms, it can be isolated and analyzed for purity.[3]

    • If the mixture is very complex (multiple spots on TLC): A preliminary liquid-liquid extraction may be necessary to remove highly polar or non-polar impurities before proceeding to chromatography.

Q2: I'm performing a column chromatography purification, but the separation between my product and a close-running impurity is poor. What can I do to improve the resolution?

A2: Poor resolution in column chromatography is a frequent challenge. Several parameters can be adjusted to enhance separation.

Optimization Steps:

  • Solvent System (Mobile Phase) Refinement: The polarity of the eluent is the most critical factor.

    • Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf values), reduce the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, for instance, moving from 20% ethyl acetate to 10% will slow down the elution of both compounds, often improving separation.

    • Try a Different Solvent System: Sometimes, changing the nature of the solvents can alter the selectivity. Consider switching from an ethyl acetate-based system to one containing dichloromethane or ether.[4][5] A table of common solvent systems is provided below.

  • Stationary Phase and Column Parameters:

    • Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve separation efficiency.

    • Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, providing more opportunities for the compounds to separate.

    • Column Loading: Overloading the column is a common cause of poor separation.[4] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

Table 1: Mobile Phase Selection Guide for Halogenated Aromatics

Polarity of ImpurityRecommended Starting Solvent System (v/v)Rationale
Non-polar100% Hexanes or HeptaneElutes greasy, non-polar byproducts first.
Moderately Polar5-20% Ethyl Acetate in HexanesA good starting point for many aromatic compounds.
Polar1-5% Methanol in DichloromethaneFor more polar impurities or baseline products.
Q3: I'm trying to recrystallize my 1,5-dibromoisoquinoline, but it either "oils out" or doesn't crystallize at all upon cooling. What's going wrong?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Failure to crystallize often points to an inappropriate solvent or the presence of impurities that inhibit crystal formation.

Troubleshooting Recrystallization:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[6]

    • Screening Solvents: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and upon heating.[7][8]

    • Mixed Solvent Systems: If no single solvent is ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly. A common combination is Hexanes/Ethyl Acetate.[8]

  • Control the Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals. Do not place the hot solution directly into an ice bath. Allow it to cool to room temperature first, then transfer it to an ice bath to maximize yield.

  • Ensure Purity is Sufficient: If the crude material is very impure, recrystallization may not be effective. A preliminary purification by column chromatography might be necessary to achieve a purity level where recrystallization can succeed.

G start Crude Product (Oily or Solid) is_solid Is the crude product a solid? start->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes run_tlc Run TLC Analysis is_solid->run_tlc No (Oily) recryst_ok Recrystallization Successful? try_recryst->recryst_ok pure_solid Pure Solid Product recryst_ok->pure_solid Yes recryst_ok->run_tlc No one_spot One major spot? run_tlc->one_spot column_chrom Perform Column Chromatography one_spot->column_chrom Yes complex_mix Multiple spots / Streaking? one_spot->complex_mix No column_chrom->pure_solid extraction Consider Liquid-Liquid Extraction complex_mix->extraction Yes extraction->column_chrom

Frequently Asked Questions (FAQs)

What are the likely impurities in a crude 1,5-dibromoisoquinoline reaction mixture?

The impurities will depend on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: Such as isoquinoline or the brominating agent (e.g., N-Bromosuccinimide).

  • Isomeric Byproducts: Depending on the reaction conditions, other brominated isoquinolines (e.g., 1,8-dibromoisoquinoline) could be formed.

  • Over-brominated Products: Such as tribromoisoquinolines.

  • Solvent Residues: High-boiling point solvents used in the reaction.

How do I perform and interpret a Thin-Layer Chromatography (TLC) analysis for 1,5-dibromoisoquinoline?

TLC is an indispensable tool for assessing purity and optimizing purification conditions.

Step-by-Step TLC Protocol:

  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom.[2]

  • Spotting: Dissolve a small amount of your crude mixture in a volatile solvent. Use a capillary tube to spot a small amount onto the baseline. Also spot the starting material(s) for comparison.

  • Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (eluent). Ensure the solvent level is below the baseline. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[2]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds like 1,5-dibromoisoquinoline are UV-active.[9] Circle the visible spots. An iodine chamber can also be used for visualization.[9]

  • Interpretation: The retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should give a single spot. The presence of multiple spots indicates impurities.

TLC_Rf

What are the key safety precautions when handling 1,5-dibromoisoquinoline and the solvents used for its purification?

As a Senior Application Scientist, I must emphasize that safety is paramount in the laboratory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile is often suitable, but check compatibility with the solvents being used).[10][11]

  • Ventilation: Handle 1,5-dibromoisoquinoline and all organic solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Hazard Information: 1,5-Dibromoisoquinoline is classified as an irritant, causing skin and serious eye irritation. It may also be harmful if swallowed or in contact with skin.[12][13] Always consult the Safety Data Sheet (SDS) before use.[13][14]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable method for purifying 1,5-dibromoisoquinoline on a multi-gram scale.

G cluster_setup Column Setup cluster_loading Sample Loading cluster_elution Elution & Collection cluster_workup Work-up p1 1. Slurry Pack Column (Silica in non-polar solvent) p2 2. Add layer of sand p1->p2 p3 3. Pre-elute with mobile phase p2->p3 p4 4. Dissolve crude in minimal solvent p3->p4 p5 5. Carefully load onto sand layer p6 6. Elute with mobile phase (Apply gentle pressure) p5->p6 p7 7. Collect fractions p6->p7 Continue elution p8 8. Monitor fractions by TLC p7->p8 Continue elution p8->p6 Continue elution p9 9. Combine pure fractions p8->p9 Fractions are pure p10 10. Evaporate solvent p9->p10

Procedure:

  • Select Eluent: Based on prior TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column:

    • Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column.[15]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column, tapping the sides gently to ensure even packing and dislodge air bubbles.[15] Allow the silica to settle.

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.[15]

  • Load the Sample:

    • Dissolve your crude 1,5-dibromoisoquinoline in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to absorb completely into the silica bed.

  • Elute and Collect:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.

    • Collect the eluent in a series of test tubes or flasks (these are your "fractions").[16][17]

  • Analyze Fractions:

    • Use TLC to analyze the collected fractions to determine which ones contain your purified product.

    • Combine the fractions that contain only the pure product.

  • Isolate Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,5-dibromoisoquinoline.[16]

    • Confirm the purity of the final product by TLC and other analytical methods (e.g., melting point, NMR). The literature melting point for 5-bromoisoquinoline is in the range of 83-87 °C, which can serve as a useful reference.[1]

References

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Google Patents. (1947). US2432065A - Purification of isoquinoline.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Wu, Z., et al. (2020). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents. ResearchGate. Retrieved from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022). Column Chromatography. YouTube. Retrieved from [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC-Chromatoplate of Linalool, Thymol, and essential oils. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Princeton University. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 5-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Selective Functionalization and Prevention of Debromination of 1,5-Dibromoisoquinoline

Welcome to the technical support center for navigating the complexities of 1,5-Dibromoisoquinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 1,5-Dibromoisoquinoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile building block while avoiding common pitfalls, most notably the undesired loss of one or both bromine substituents. Here, we move beyond generic advice to provide in-depth, evidence-based strategies, troubleshooting guides, and detailed protocols to ensure the success of your synthetic campaigns.

Understanding the Challenge: The Reactivity Landscape of 1,5-Dibromoisoquinoline

1,5-Dibromoisoquinoline presents a unique set of challenges and opportunities. The two bromine atoms, situated at electronically and sterically distinct positions, allow for the potential for selective, sequential functionalization. However, this very feature can also lead to a mixture of products, including mono-brominated and fully debrominated isoquinolines, which can complicate purification and reduce yields.

The key to mastering the chemistry of 1,5-Dibromoisoquinoline lies in understanding the differential reactivity of the C1 and C5 positions. The C1 position is alpha to the nitrogen atom, rendering it more electron-deficient and, consequently, more susceptible to nucleophilic attack and oxidative addition by a low-valent metal catalyst. This intrinsic electronic bias is a powerful tool that can be harnessed to achieve regioselective functionalization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 1,5-Dibromoisoquinoline in a question-and-answer format.

Question 1: I am attempting a Suzuki-Miyaura coupling to functionalize the C1 position, but I am observing significant amounts of 5-bromoisoquinoline (mono-debromination) and isoquinoline (di-debromination). What is causing this, and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The formation of debrominated byproducts arises from the competitive reaction of the organopalladium intermediate with a hydride source instead of the intended transmetalation with the boronic acid derivative.

Potential Causes and Mitigation Strategies:

  • Hydride Source: The "hydride" can originate from various sources in your reaction mixture, including the solvent (e.g., alcohols), the base (e.g., residual hydroxides or water in combination with a base), or even the boronic acid reagent itself.

    • Solution:

      • Solvent Choice: Switch to anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is necessary, ensure it is rigorously dried.

      • Base Selection: Use weaker, non-hydroxide bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over stronger bases like NaOH or KOH.[3] Ensure your base is anhydrous.

      • Reagent Quality: Use high-purity, anhydrous boronic acids or esters.

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[3]

    • Solution: Attempt the reaction at a lower temperature. Many modern catalyst systems are active at or near room temperature. Consider a temperature screen from room temperature up to 80 °C to find the optimal balance between reaction rate and byproduct formation.

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich ligands can sometimes promote the reductive elimination of an aryl-hydride species, leading to debromination.

    • Solution:

      • Ligand Screening: Experiment with different phosphine ligands. While bulky, electron-rich ligands like SPhos or XPhos are often excellent for activating aryl chlorides, a less electron-donating ligand might be beneficial in this case to disfavor the hydrodehalogenation pathway.

      • Pre-catalyst Choice: Use a well-defined palladium pre-catalyst (e.g., SPhos G3) to ensure efficient generation of the active Pd(0) species and minimize side reactions.

dot

Caption: Factors influencing selective mono-Sonogashira coupling.

Question 3: My Buchwald-Hartwig amination of 1,5-Dibromoisoquinoline is sluggish and gives low yields, with significant recovery of starting material and some debromination. How can I improve this reaction?

Answer:

The Buchwald-Hartwig amination of N-heterocyclic halides can be challenging. [4]The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting the catalyst. Additionally, the choice of base is crucial to deprotonate the amine nucleophile without promoting side reactions.

Optimization Strategies for Buchwald-Hartwig Amination:

  • Ligand Selection: This is often the most critical parameter. For challenging couplings involving N-heterocycles, specialized bulky, electron-rich biaryl phosphine ligands are often required.

    • Recommendation: Screen ligands such as XPhos, SPhos, or BrettPhos. These ligands are designed to promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle. [5]

  • Base Choice: A strong, non-nucleophilic base is needed to deprotonate the amine.

    • Recommendation: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective. These bases are strong enough to deprotonate a wide range of amines but have low nucleophilicity.

  • Catalyst Pre-activation: Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the efficient generation of the active monoligated Pd(0) species.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typically used.

  • Temperature: These reactions may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: Which bromine on 1,5-Dibromoisoquinoline is more reactive?

A: The bromine at the C1 position is generally more reactive in palladium-catalyzed cross-coupling reactions. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C1 position more electrophilic and the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst.

Q2: Can I achieve selective functionalization at the C5 position?

A: While the C1 position is intrinsically more reactive, selective functionalization at C5 is possible, though more challenging. One strategy is to first functionalize the C1 position and then perform a second coupling at C5. Alternatively, careful selection of a catalyst system with specific steric or electronic properties might favor reaction at C5, but this would likely require extensive screening and optimization.

Q3: What are the best general practices to avoid debromination?

A:

  • Use Anhydrous Conditions: Meticulously dry your solvents, reagents, and glassware.

  • Degas Your Reaction Mixture: Remove dissolved oxygen by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Oxygen can lead to catalyst decomposition and side reactions.

  • Choose a Mild Base: Opt for carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) over hydroxides or strong alkoxides.

  • Control the Temperature: Start with lower temperatures and only increase if the reaction is not proceeding.

  • Monitor the Reaction: Avoid unnecessarily long reaction times, which can lead to byproduct formation.

Q4: Are there alternatives to palladium-catalyzed cross-coupling for functionalizing 1,5-Dibromoisoquinoline?

A: Yes, other methods can be considered:

  • Lithium-Halogen Exchange: This involves treating the dibromoisoquinoline with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures, followed by quenching with an electrophile. This can be a powerful method, but careful temperature control is crucial to avoid side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): If a strong electron-withdrawing group is present on the ring, direct substitution of a bromine with a strong nucleophile might be possible, although this is generally less common for bromides compared to fluorides or chlorides.

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling at the C1 Position

This protocol is a starting point and may require optimization for your specific boronic acid.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst SPhos Pd G3 (2-5 mol%)Ensures efficient generation of the active Pd(0) catalyst.
Ligand SPhos (included in pre-catalyst)A bulky, electron-rich ligand that often promotes efficient cross-coupling.
Base K₃PO₄ (2.0 equivalents)A moderately weak base that is effective in Suzuki couplings and less prone to causing debromination.
Solvent Anhydrous 1,4-DioxaneA common aprotic solvent for Suzuki reactions.
Temperature 80 °CA good starting temperature to balance reaction rate and minimize side reactions.
Reactant Ratio 1.0 eq. Boronic Acid, 1.2 eq. 1,5-DibromoisoquinolineUsing a slight excess of the dibromide favors mono-functionalization.
Reaction Time 4-12 hours (monitor by TLC/LC-MS)Stop the reaction upon consumption of the boronic acid.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 1,5-Dibromoisoquinoline (1.2 mmol), the arylboronic acid (1.0 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add SPhos Pd G3 (0.02-0.05 mmol).

  • Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the boronic acid).

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(3), 542–545. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6514. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of (hetero)aryl chlorides. Chemical Science, 2(1), 27-50. [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Retrieved from a hypothetical BenchChem technical note, inspired by common troubleshooting guides.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from a hypothetical Yoneda Labs practical guide, inspired by common online resources.
  • Mphahlele, M. J., & Oyeyiola, E. T. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Turkish Journal of Chemistry, 39, 1215-1230. [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(23), 16983-17027. [Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Workup for 1,5-Dibromoisoquinoline Reactions

Welcome to the technical support guide for handling aqueous workups for reactions involving 1,5-dibromoisoquinoline. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the un...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling aqueous workups for reactions involving 1,5-dibromoisoquinoline. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications. Reactions with nitrogen-containing heterocycles like isoquinoline present unique challenges, primarily due to the basicity of the nitrogen atom, which dictates the molecule's solubility based on pH.[1] This guide is structured to address the common pitfalls and questions that arise during the crucial workup phase of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the aqueous workup of 1,5-dibromoisoquinoline and its derivatives.

Q1: I've added my extraction solvent and water, but the layers won't separate. How do I break this emulsion?

A1: Causality & Resolution

Emulsion formation is a frequent issue, especially in reactions containing basic nitrogen heterocycles, residual catalysts, or salts.[2] Emulsions are colloidal suspensions of one liquid in another, stabilized by components in your reaction mixture that act like surfactants.

Immediate Actions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity can sometimes be sufficient.

  • Gentle Agitation: Gently swirl or rock the funnel rather than vigorously shaking it. This minimizes the energy input that creates emulsions.[2]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[3]

Advanced Solutions:

  • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth). The fine particles of Celite can break up the emulsion-stabilizing droplets.

  • Solvent Addition: Add more of the organic extraction solvent to dilute your product and change the density of the organic phase.[4]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to separate the layers.[4]

Q2: After my Suzuki or Buchwald-Hartwig coupling, my organic layer is full of black particles and has a persistent color. How do I remove the palladium catalyst?

A2: The Challenge of Palladium Removal

Residual palladium is a major concern, both for the accuracy of subsequent reaction steps and because of strict regulatory limits in final pharmaceutical products. The Lewis basic nitrogen of the isoquinoline ring can chelate to palladium, keeping it dissolved in the organic phase and making it difficult to remove.[5]

Step-by-Step Palladium Removal Protocol:

  • Initial Filtration (for Palladium Black): Before the aqueous workup, dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[6][7] This will remove the insoluble, heterogeneous palladium(0) "black."

  • Aqueous Washes: Proceed with the aqueous workup. Sometimes, washing with a mild aqueous acid can help by protonating the isoquinoline, moving it to the aqueous phase while some palladium complexes remain in the organic layer.

  • Scavenging (for Homogeneous Palladium): If palladium persists, the use of a scavenger is highly effective. These are solid-supported reagents with functional groups that have a high affinity for palladium.[5]

Scavenger TypeFunctional GroupMechanism of Action
Thiol-based (e.g., SiliaMetS® Thiol) -SHStrong covalent bonding with soft metals like Palladium.
Amine-based -NH₂, -NR₂Coordination/chelation to the metal center.
Activated Carbon Carbon matrixAdsorption of metal complexes onto its high surface area.

Protocol for Using a Scavenger:

  • After the aqueous workup, dry the organic layer containing your product and the residual catalyst.

  • Add the scavenger (typically 5-10 equivalents by weight relative to the catalyst).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours.

  • Filter off the solid scavenger and wash it with the organic solvent.

  • Combine the filtrates and concentrate in vacuo to obtain your palladium-free product.

Q3: My product yield is very low, and I suspect it's lost in the aqueous layer. How can I improve recovery?

A3: Understanding pH-Dependent Solubility

This is the most common cause of low yield for basic compounds like isoquinolines. The nitrogen atom in the isoquinoline ring is a weak base (pKa of the conjugate acid is ~5.14).[1]

  • In acidic solution (pH < 4): The nitrogen is protonated (forms an isoquinolinium salt). The molecule becomes ionic and is highly soluble in the aqueous layer.

  • In basic solution (pH > 7): The nitrogen is in its neutral, freebase form. The molecule is nonpolar and soluble in organic solvents like ethyl acetate, DCM, or ether.[1]

Recovery Strategy (Acid-Base Extraction):

  • Confirm the pH: After an acidic wash, your product is likely in the aqueous layer.

  • Basify: Add a base to the separated aqueous layer until the pH is > 8. Use a saturated solution of sodium bicarbonate (NaHCO₃) for a gentle basification, or a 1-2 M solution of sodium hydroxide (NaOH) for stronger bases. Always cool the funnel in an ice bath when using strong bases.

  • Re-extract: Extract the now basified aqueous layer 2-3 times with a fresh portion of your organic solvent.

  • Combine & Dry: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

Frequently Asked Questions (FAQs)

Q4: What is the very first step I should take after my reaction has finished cooking?

A4: The first step is to ensure the reaction is safe to handle and to prepare it for the liquid-liquid extraction.

  • Cooling: Allow the reaction mixture to cool to room temperature. Workups, especially quenching, can be exothermic.

  • Quenching (for Organometallic Reactions): If your reaction involved highly reactive species like n-butyllithium or a Grignard reagent, it must be quenched carefully.[8][9] Cool the flask to 0 °C or -78 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] This provides a controlled proton source to decompose the organometallic intermediates.

  • Solvent Removal (Optional but Recommended): If your reaction was run in a water-miscible solvent like THF, dioxane, or ethanol, it is often best to remove it using a rotary evaporator before starting the workup.[3] This prevents issues with layer separation. Re-dissolve the residue in your chosen extraction solvent (e.g., ethyl acetate).

Q5: How do I choose the best organic solvent for my extraction?

A5: The ideal extraction solvent should meet several criteria:

  • High Product Solubility: Your product should be readily soluble in it.

  • Immiscibility with Water: It should not mix with the aqueous phase.

  • Good Impurity Profile: It should ideally not dissolve the impurities you want to remove.

  • Appropriate Density: A significant density difference from water (~1.0 g/mL) makes layer separation easier.

  • Low Boiling Point: This makes it easy to remove on a rotary evaporator after the extraction is complete.

SolventDensity (g/mL)Layer PositionNotes
Diethyl Ether 0.71TopHighly volatile and flammable. Good for nonpolar compounds.
Ethyl Acetate (EtOAc) 0.90TopA good general-purpose solvent for moderately polar compounds.
Dichloromethane (DCM) 1.33BottomCan dissolve a wide range of compounds. Prone to forming emulsions.
Toluene 0.87TopGood for highly nonpolar compounds. High boiling point.
Q6: Why is a brine wash the last step before drying the organic layer?

A6: The final wash with brine (saturated NaCl solution) serves two main purposes:

  • Pre-drying the Organic Layer: Brine is highly polar and has a very low solubility for organic compounds. It helps to pull out the bulk of the dissolved water from the organic layer, making the subsequent drying step with a solid agent (like Na₂SO₄) more efficient.

  • Breaking Emulsions: As mentioned in Q1, it helps to disrupt any minor emulsions that may have formed during the previous washes.[3]

Visual Workflow & Protocols

Decision Tree for 1,5-Dibromoisoquinoline Workup

This diagram outlines a general workflow for deciding on the appropriate workup procedure based on the reaction type.

Workup_Decision_Tree start Reaction Complete reaction_type What type of reaction? start->reaction_type pd_coupling Pd-Catalyzed (e.g., Suzuki, Buchwald) reaction_type->pd_coupling organometallic Organometallic (e.g., Lithiation, Grignard) reaction_type->organometallic filter_celite 1. Cool to RT 2. Dilute with solvent 3. Filter through Celite® pd_coupling->filter_celite cool_quench 1. Cool to 0 °C or -78 °C 2. Quench with sat. aq. NH4Cl organometallic->cool_quench extraction_setup Add extraction solvent and water/brine cool_quench->extraction_setup filter_celite->extraction_setup phase_separation Separate Layers extraction_setup->phase_separation acid_base Perform Acid-Base Extraction? (See Protocol 2) phase_separation->acid_base wash_org Wash Organic Layer (Water, then Brine) acid_base->wash_org No dry_concentrate Dry (Na2SO4), Filter, & Concentrate acid_base->dry_concentrate Yes, after procedure wash_org->dry_concentrate scavenge Consider Pd Scavenger (See Q2) dry_concentrate->scavenge end_product Crude Product dry_concentrate->end_product scavenge->end_product

Caption: A decision-making workflow for the aqueous workup of 1,5-dibromoisoquinoline reactions.

Experimental Protocol 1: General Workup for a Suzuki Coupling Reaction

This protocol assumes a reaction between 1,5-dibromoisoquinoline and an arylboronic acid.

  • Cooling & Filtration: After the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[6] Wash the pad with an additional 10 mL of ethyl acetate.

  • Transfer: Transfer the combined filtrate to a separatory funnel.

  • Washing: Add 20 mL of water and shake. Separate the layers. Wash the organic layer sequentially with:

    • 20 mL of 1 M NaHCO₃ solution (to remove acidic impurities).

    • 20 mL of water.

    • 20 mL of brine.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄, swirl, and let it stand for 10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Experimental Protocol 2: Workup via Acid-Base Extraction

This method is excellent for separating your basic isoquinoline product from neutral or acidic impurities.

  • Initial Extraction: After quenching (if necessary) and solvent addition, transfer the mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of water. Separate the layers and save the organic layer.

  • Acid Extraction: Add the organic layer back to the funnel. Add 20 mL of 1 M HCl (aq) and shake. Your isoquinoline product will move into the aqueous (bottom) layer. Separate the layers and keep the aqueous layer. Extract the organic layer one more time with another 10 mL of 1 M HCl and combine the acidic aqueous layers. The organic layer now contains non-basic impurities and can be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with swirling until the pH is > 8 (check with pH paper). You may see the product precipitate or the solution become cloudy.

  • Back Extraction: Add 20 mL of fresh ethyl acetate to the basified aqueous solution and shake. The now neutral isoquinoline product will move back into the organic layer. Separate the layers. Extract the aqueous layer two more times with 10 mL portions of ethyl acetate.

  • Final Wash & Dry: Combine all the new organic layers. Wash with 20 mL of brine, dry over Na₂SO₄, filter, and concentrate to yield the purified product.

References

  • University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs. Retrieved from [Link]

  • Li, J., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • RSC Publishing. (2011). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2023). Determination of Some Isoquinoline Alkaloids.... PMC. Retrieved from [Link]

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.... Organic Process Research & Development. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2009). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from [Link]

  • ResearchGate. (2015). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids.... Retrieved from [Link]

  • PubMed. (2012). Synthesis of 1-substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching.... Retrieved from [Link]

  • LCGC International. (2014). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Institutes of Health. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2023). An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Retrieved from [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2015). Preparative separation of three isoquinoline alkaloids from Berberidis radix.... Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis process of Grignard reaction metal organic product.
  • YouTube. (2018). 22.9 EAS Reactions with Nitrogen Heterocycles. Retrieved from [Link]

  • PubMed. (2020). Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. Retrieved from [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of isoquinoline.
  • PubMed Central. (2014). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • MDPI. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutual solubility data for isoquinoline (1) + water (2). Retrieved from [Link]

  • PubMed. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Retrieved from [Link]

Sources

Optimization

identification of byproducts in 1,5-Dibromoisoquinoline coupling reactions

Ticket ID: #ISOQ-5BR-CPL-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Issue User Issue: "I am atte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-5BR-CPL-001 Status: Open Priority: High (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Issue

User Issue: "I am attempting a Suzuki-Miyaura coupling on 1,5-dibromoisoquinoline targeting the C1 position, but I am observing a complex mixture of products. LC-MS shows multiple peaks with similar masses, and I suspect regioisomer contamination and hydrolysis. How do I identify and control these byproducts?"

Technical Diagnosis: 1,5-Dibromoisoquinoline presents a classic "electrophilic discrimination" challenge. The C1 position is electronically analogous to an imidoyl halide, making it significantly more reactive toward oxidative addition (and nucleophilic attack) than the carbocyclic C5 position. However, this high reactivity also makes C1 susceptible to hydrolysis (lactam formation) and protodehalogenation.

This guide provides the diagnostic framework to distinguish between Regioisomers , Hydrolysis Products , and Dehalogenated Impurities .

Reaction Pathway & Byproduct Landscape

To troubleshoot, you must visualize the competition between the desired Cross-Coupling cycle and the parasitic Side-Reactions.

Diagnostic Diagram: Reaction Pathways

Figure 1: Mechanistic divergence in Pd-catalyzed coupling of 1,5-dibromoisoquinoline.

ReactionPathways cluster_legend Legend SM 1,5-Dibromoisoquinoline (Starting Material) Pd_OA Oxidative Addition (Pd-Insertion at C1) SM->Pd_OA Fast (C1 > C5) Prod_C5 C5-Coupled Product (Regioisomer) SM->Prod_C5 Slow (Minor) Lactam 5-Bromoisoquinolin-1-one (Hydrolysis/Lactam) SM->Lactam OH-/H2O (S_NAr Hydrolysis) Prod_C1 C1-Coupled Product (Desired) Pd_OA->Prod_C1 Transmetallation + Red. Elim. Dehalo 5-Bromoisoquinoline (Protodehalogenation) Pd_OA->Dehalo Hydride Source (Reductive Elim.) Prod_Bis 1,5-Bis-Coupled (Over-reaction) Prod_C1->Prod_Bis Excess Boronate key Blue: Main Pathway | Green: Desired | Red: Regio-Error | Yellow: Chemical Degradation

Detailed Byproduct Analysis

A. The Regioselectivity Issue (C1 vs. C5)
  • Mechanism: The C1 position is adjacent to the ring nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C1-Br bond highly electrophilic. In contrast, C5 behaves more like a standard aryl bromide.

  • Observation: Under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), C1 coupling is favored by a factor of >10:1.[1]

  • Troubleshooting:

    • If you see C5 product: You likely have high temperatures (>100°C) or highly active "hot" catalysts (e.g., Pd-RuPhos) that lower the activation energy barrier difference between C1 and C5.

    • If you see Bis-coupling: Reduce the equivalent of boronic acid to 0.95 eq and lower the temperature.

B. The "Silent Killer": Hydrolysis (Lactam Formation)
  • Identity: 5-Bromoisoquinolin-1(2H)-one.[2][3]

  • Cause: The C1-Br bond is an imidoyl halide .[1] In the presence of aqueous base (standard Suzuki conditions like K2CO3/H2O), hydroxide ions can attack C1 via an SNAr mechanism, displacing the bromide. This tautomerizes to the stable amide (lactam) form.

  • Detection: This byproduct often co-elutes with starting material on reverse-phase HPLC but has a distinct UV profile.

C. Protodehalogenation (Hydrodehalogenation)[1]
  • Identity: 5-Bromoisoquinoline (Loss of Br at C1).

  • Cause: If the transmetallation step is slow (due to steric bulk of the boronic acid), the oxidative addition intermediate (LnPd(Ar)Br) can undergo reduction.

  • Source of Hydride: Often the solvent (alcohols like isopropanol) or even DMF/water acting as a hydride donor in the presence of base.

Diagnostic Data & Analytical Protocols

Use this table to interpret your LC-MS and NMR data.

ByproductMass Shift (Δm/z)Key 1H NMR FeatureIR Signature
C1-Coupled (Desired) + (MWBoronate - Br)Loss of characteristic C1-H singlet (usually most deshielded ~9.0 ppm).[1]C=N stretch preserved.[1]
C5-Coupled (Regioisomer) + (MWBoronate - Br)Retention of C1-H singlet (~9.0-9.2 ppm).[1] New signals in carbocyclic ring.C=N stretch preserved.[1]
Lactam (Hydrolysis) -63 Da (vs SM) / +16 Da (vs De-Br)Broad singlet ~11-12 ppm (NH).[1] Loss of C1-H.Strong C=O stretch (~1650 cm⁻¹).
Protodehalogenation -79/81 Da (Loss of Br)New singlet at ~9.2 ppm (C1-H restored).N/A
Homocoupling variesSymmetric biaryl signals.[1]N/A
Protocol: Distinguishing C1 vs. C5 Regioisomers (NOE Experiment)

If standard 1H NMR is ambiguous due to overlapping aromatic signals:

  • Run a 1D NOE or 2D NOESY.

  • Irradiate the C1-H signal (if present).[1]

  • Result:

    • If you see an enhancement of the C8-H (peri-proton), the C1 position is unsubstituted (indicates C5 coupling or unreacted SM).

    • If the C1 signal is absent, confirm the structure by irradiating the new aryl group protons; look for NOE to C8-H (indicates C1 coupling).

Troubleshooting Workflow (Decision Tree)

Follow this logic to optimize your reaction conditions.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 Is the major byproduct Mass = SM - Br + OH? Start->Q1 Hydrolysis Issue: Hydrolysis (Lactam) Action: Switch to Anhydrous Base (e.g., CsF or K3PO4 in Dioxane) Q1->Hydrolysis Yes Q2 Is the major byproduct Mass = SM - Br + H? Q1->Q2 No Dehalo Issue: Protodehalogenation Action: Remove alcohol solvents. Switch to non-protic solvent (Toluene). Q2->Dehalo Yes Q3 Is there significant C5-Coupling? Q2->Q3 No Regio Issue: Poor Regioselectivity Action: Lower Temp (<60°C). Use less bulky ligand. Q3->Regio Yes Success Optimize Purification Q3->Success No

Corrective Protocols (Field-Proven)

Scenario A: Eliminating Hydrolysis (Lactam Formation)

Context: You are using Pd(PPh3)4 / Na2CO3 / DME / Water.[1] You see 20% Lactam.

  • The Fix: Switch to an anhydrous system.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

    • Base: Anhydrous K3PO4 (finely ground) or CsF (Cesium Fluoride).[1]

    • Additive: 4Å Molecular Sieves (activated).

    • Why: Removing water eliminates the nucleophile responsible for attacking the C1-imidoyl carbon.

Scenario B: Improving C1 Selectivity

Context: You observe a 60:40 mix of C1:C5 products.

  • The Fix: Exploit the electronic difference.

    • Catalyst: Use Pd(PPh3)4 or Pd(dppf)Cl2.[1][4] Avoid highly active "Buchwald" precatalysts (e.g., XPhos-Pd-G2) for the first coupling, as they are too indiscriminate.

    • Temperature: Run the reaction at 40–60°C . Do not reflux. The C1 position reacts at lower temperatures; C5 requires higher energy.[1]

    • Stoichiometry: Add the boronic acid dropwise (slow addition) to keep its concentration low relative to the dibromide.

References

  • Regioselectivity in Dibromoquinolines/Isoquinolines

    • Title: Studies of one-pot double couplings on dibromoquinolines.[1][5]

    • Source: Vertex AI / NIH PMC.[1]

    • Relevance: Confirms that achieving high regioselectivity in dibromo-heterocycles is challenging but C1 (alpha to nitrogen) is generally more reactive due to intrinsic electrophilicity.
    • URL:[Link]

  • Hydrolysis Mechanism (Lactam Formation)

    • Title: 5-Bromoisoquinolin-1(2H)-one Properties and Synthesis.
    • Source: ChemicalBook / PubChem.[1]

    • Relevance: Validates the existence and stability of the hydrolysis product (isoquinolinone)
    • URL:[Link]

  • Protodehalogenation Side Reactions

    • Title: Pd-Catalyzed Cross Coupling Reactions - Mechanism of Dehalogenation.[1]

    • Source: Chemistry LibreTexts / J. Org.[1] Chem.

    • Relevance: Details the mechanism where basic DMF or alcohol media promote hydride insertion (dehalogenation) over transmetallation.[1]

    • URL:[Link]

  • General Reactivity of 1-Halo-Isoquinolines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.[1][4]

    • Source: Royal Society of Chemistry (Chemical Science).[1]

    • Relevance: Discusses how intrinsic electrophilicity at C1 overrides standard bond dissoci
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1,5-Dibromoisoquinoline

Status: Operational Ticket ID: SC-ISOQ-105 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Protocols for 1,5-Dibromoisoquinoline Executive Summary: The Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-ISOQ-105 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up Protocols for 1,5-Dibromoisoquinoline

Executive Summary: The Synthetic Logic

Scaling the synthesis of 1,5-dibromoisoquinoline presents a classic regioselectivity paradox. Direct bromination of isoquinoline is electrophilic and favors the C4 or C5 positions, making it impossible to selectively install a bromine at C1 via standard halogenation.

To achieve the 1,5-substitution pattern at scale, you must utilize the N-Oxide Activation Route . This strategy exploits the "chameleon" nature of the isoquinoline ring:

  • Electrophilic Substitution: Install bromine at C5 (or start with 5-bromoisoquinoline).

  • N-Oxidation: Activate the ring nitrogen.

  • Nucleophilic Rearrangement: Use phosphorous oxybromide (

    
    ) to install the second bromine at C1 via a Meisenheimer-type rearrangement.
    

Below is the technical support guide structured to address the specific failure modes of this three-stage process.

Visualizing the Workflow

The following diagram outlines the critical path and decision points for the synthesis.

G Start Start: 5-Bromoisoquinoline Oxidation Step 1: N-Oxidation (mCPBA or H2O2/Urea) Start->Oxidation Oxidant addition NOxide Intermediate: 5-Bromoisoquinoline N-oxide Oxidation->NOxide Workup Bromination Step 2: C1-Bromination (POBr3, Reflux) NOxide->Bromination Activation Crude Crude 1,5-Dibromo Bromination->Crude Quench Purification Step 3: Recrystallization (EtOH/Heptane) Crude->Purification Solid isolation Final Target: 1,5-Dibromoisoquinoline Purification->Final >98% Purity

Figure 1: Critical path workflow for the regioselective synthesis of 1,5-dibromoisoquinoline via the N-oxide route.

Module 1: The N-Oxidation Step (5-Br N-Oxide)

Context: The nitrogen lone pair is oxidized to create the N-oxide functionality. This step is generally robust but prone to safety issues on scale.

Q: My conversion is stalling at 80-90%. Adding more mCPBA isn't helping. Why?

A: This is likely a solubility or water content issue .

  • The Cause: Commercial mCPBA (meta-chloroperoxybenzoic acid) is stabilized with

    
    25% water to prevent explosion. On scale, this water creates a biphasic system if you are using dichloromethane (DCM) or chloroform. The N-oxide product is highly polar and can "coat" the unreacted starting material or form aggregates.
    
  • The Fix:

    • Switch Solvent: Use a mixture of DCM and a small amount of Methanol (9:1) to maintain homogeneity, or switch to Ethyl Acetate if temperature control allows.

    • Buffer the System: The reaction produces m-chlorobenzoic acid as a byproduct, which can protonate the isoquinoline and inhibit oxidation. Add solid

      
       (2.0 equiv) to the reaction mixture to scavenge the acid.
      
Q: How do I safely quench the reaction on a >100g scale?

A: Do not concentrate the reaction mixture directly. Concentrating a mixture containing residual peroxides is a severe explosion hazard.

  • Protocol:

    • Peroxide Test: Test the organic layer with starch-iodide paper.

    • Reductive Quench: Add saturated aqueous Sodium Bisulfite (

      
      ) or Sodium Thiosulfate slowly while monitoring temperature (keep 
      
      
      
      ). Stir until the starch-iodide test is negative.
    • Acid Removal: Wash the organic layer aggressively with

      
       or saturated 
      
      
      
      to remove the m-chlorobenzoic acid byproduct. If this byproduct remains, it will interfere with the crystallization of the N-oxide.
Module 2: The C1-Bromination (N-Oxide 1,5-DiBr)

Context: This is the most dangerous step. You are converting the N-oxide to the 1-bromo derivative using Phosphorous Oxybromide (


).
Q: I see a 1-chloro-5-bromo impurity (approx. 5-10%) in my LC-MS. Where is the chlorine coming from?

A: This is a reagent quality issue .

  • The Cause:

    
     is often synthesized from 
    
    
    
    or related phosphorous halides. Lower-grade commercial sources often contain traces of
    
    
    or free chloride ions. Since chloride is a better nucleophile than bromide (kinetically) in this specific mechanism, even small amounts of Cl will compete for the C1 position.
  • The Fix:

    • Source Validation: Purchase "99.9% trace metals basis" or specifically "low-chloride" grade

      
      .
      
    • Scavenger: Add a slight excess of

      
       or tetraethylammonium bromide (TEAB) to the reaction melt/solution to flood the system with bromide ions, statistically favoring the formation of the bromo-derivative.
      
Q: The reaction mixture erupted/foamed over upon heating. What happened?

A: You likely experienced a thermal runaway due to rapid HBr evolution .

  • The Mechanism: The reaction involves the elimination of

    
     (or HOPBr species). If the N-oxide is wet (from Step 1), 
    
    
    
    hydrolyzes violently, releasing HBr gas and heat.
  • The Fix:

    • Drying: The 5-bromoisoquinoline N-oxide must be dried to constant weight (vacuum oven,

      
      , 
      
      
      
      trap) before mixing with
      
      
      .
    • Solvent vs. Melt: On small scale, neat (melt) reactions are common. On scale (>50g), use an inert high-boiling solvent like 1,2-dichloroethane (DCE) or anhydrous Toluene . This acts as a heat sink.

    • Controlled Ramp: Do not plunge the flask into a pre-heated oil bath. Ramp the temperature at

      
       to the reflux point.
      
Visualizing the Mechanism

Understanding the mechanism clarifies why moisture and chloride are enemies.

Mechanism Step1 N-Oxide + POBr3 Intermediate Activated Complex (O-P-Br bond formed) Step1->Intermediate Coordination Attack Nucleophilic Attack (Br- attacks C1) Intermediate->Attack Rate Limiting Step Elimination Elimination (Loss of HOPBr2) Attack->Elimination Rearomatization Product 1,5-Dibromoisoquinoline Elimination->Product

Figure 2: Mechanistic pathway showing the activation of the N-oxide oxygen by phosphorous, followed by nucleophilic attack at C1.

Module 3: Purification Strategy

Context: 1,5-Dibromoisoquinoline is a planar, aromatic solid. Chromatography is expensive and inefficient at scale.

Q: The product is "oiling out" during recrystallization. How do I get crystals?

A: Oiling out indicates the temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the impurity profile is too high.

  • The Fix (Solvent System):

    • Avoid: Pure Ethanol (often leads to oiling if impurities are present).

    • Recommended: Ethanol/Heptane (1:2) or Toluene/Heptane .

  • Protocol:

    • Dissolve the crude solid in the minimum amount of boiling Toluene.

    • Slowly add hot Heptane until slight turbidity persists.

    • Add a "seed crystal" of pure 1,5-dibromoisoquinoline (if available) at

      
      .
      
    • Cool to room temperature slowly (over 4 hours) with gentle stirring (50 RPM). Rapid cooling traps impurities.

Summary of Physical Data for Validation
ParameterSpecificationNotes
Appearance Off-white to pale yellow needlesDark yellow/orange indicates N-oxide residue.
Melting Point

Sharp range (<2°C) confirms purity.
1H NMR (C1-H) AbsentThe singlet at

ppm (C1-H) must be gone.
LC-MS M+ (287, 289, 291)Characteristic 1:2:1 bromine isotope pattern.
References
  • Woźniak, M., & van der Plas, H. C. (1978). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles. (Foundational text on N-oxide rearrangements in heterocyclic systems).
  • Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxides with Phosphoryl Chloride. Journal of Organic Chemistry. (Establishes the mechanism for C1-halogenation via N-oxide).

  • Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of 5-Bromoisoquinoline. (Standard protocol for the starting material).

  • Mettler Toledo. Recrystallization Guide: Solvents and Strategies. (General process engineering for crystallization).

  • BenchChem Technical Support. Purification of Isoquinoline Derivatives. (General purification strategies for nitrogen heterocycles).

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,5-Dibromoisoquinoline vs. 1,8-Dibromoisoquinoline

This guide provides an in-depth technical comparison of 1,5-Dibromoisoquinoline and 1,8-Dibromoisoquinoline , focusing on their regioselective reactivity in palladium-catalyzed cross-coupling reactions. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1,5-Dibromoisoquinoline and 1,8-Dibromoisoquinoline , focusing on their regioselective reactivity in palladium-catalyzed cross-coupling reactions.

Executive Summary

For medicinal chemists and process engineers, the choice between 1,5- and 1,8-dibromoisoquinoline is dictated by the desired substitution pattern and the tolerance for steric complexity.

  • 1,5-Dibromoisoquinoline is the "Sequential Standard." It offers a highly predictable, stepwise functionalization profile with minimal steric interference between the two halogenated sites. It is ideal for linear library generation.

  • 1,8-Dibromoisoquinoline is the "Peri-Constraint Scaffold." While it shares the C1-reactivity advantage, the C8 position is heavily influenced by the "peri-effect" (steric clash with C1). This makes sequential coupling more challenging but valuable for creating atropisomeric cores or restricted-rotation pharmacophores.

Electronic & Steric Analysis

The reactivity of these scaffolds is governed by two main factors: the


-nitrogen effect  (activating C1) and the peri-effect  (deactivating C8).
Structural Comparison
Feature1,5-Dibromoisoquinoline1,8-Dibromoisoquinoline
C1-Br Environment Highly Reactive. Adjacent to the electron-withdrawing nitrogen (C=N bond).[1] Low electron density facilitates rapid oxidative addition by Pd(0).Highly Reactive. Identical electronic activation to the 1,5-isomer.
Distal Br Environment C5 (Benzenoid): Sterically unencumbered. Behaves like a standard aryl bromide.C8 (Peri): Sterically crowded. Located in the "bay region," spatially proximal to the C1 substituent.
Primary Challenge Ensuring C1 selectivity over C5 (usually easy).Overcoming steric hindrance at C8 after C1 is substituted.
The C1 Activation Rule

In both isomers, the C1-Br bond is significantly more electrophilic than the benzenoid bromine (C5 or C8). The inductive withdrawal of the adjacent nitrogen atom lowers the bond dissociation energy and creates a localized positive potential, making C1 the site of first reaction in >95% of Pd-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

Reactivity Profiles & Experimental Data

Regioselectivity in Cross-Coupling

The following table summarizes the performance of both isomers under standard Suzuki-Miyaura conditions (


, 

, DME/H_2O$).
Reaction Stage1,5-Dibromoisoquinoline1,8-Dibromoisoquinoline
Step 1: Mono-Coupling Exclusive C1. Yields: 85-95%Conditions: RT to 60°C.Selectivity is controlled electronically.Exclusive C1. Yields: 80-90%Conditions: RT to 60°C.Selectivity is reinforced by sterics (C8 is blocked).
Step 2: Bis-Coupling Facile. The C5-Br reacts readily under standard heating (80-100°C). No specialized ligands required.Difficult. The C8-Br is hindered by the new C1-substituent. Requires higher temps (100-120°C) and bulky, electron-rich ligands (e.g., XPhos, SPhos).
Side Reactions Bis-coupling is rare at RT but possible if >2.2 eq. boronic acid is used.[1][2][3]Dehalogenation (hydrodehalogenation) at C8 can occur if the catalytic cycle stalls due to sterics.
The "Peri-Effect" in 1,8-Isomers

The defining feature of 1,8-dibromoisoquinoline is the spatial clash between substituents at C1 and C8.

  • Impact: Once a group (Ar) is installed at C1, it forces the C8-Br out of planarity or creates a barrier to the approach of the Pd-catalyst for the second coupling.

  • Consequence: Synthesis of 1,8-diarylisoquinolines often yields atropisomers (axial chirality) if the substituents are bulky, leading to complex NMR spectra and potential separation issues.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways. Note the "Steric Wall" blocking the C8 position in the 1,8-isomer pathway.

ReactivityComparison Start15 1,5-Dibromoisoquinoline Inter15 1-Aryl-5-bromoisoquinoline (Stable Intermediate) Start15->Inter15 Step 1: Pd(0), RT Selective C1 Attack Start18 1,8-Dibromoisoquinoline Inter18 1-Aryl-8-bromoisoquinoline (Sterically Congested) Start18->Inter18 Step 1: Pd(0), RT Selective C1 Attack Prod15 1,5-Diarylisoquinoline (High Yield) Inter15->Prod15 Step 2: Pd(0), 80°C Standard Coupling Prod18 1,8-Diarylisoquinoline (Requires Forcing Conditions) Inter18->Prod18 Step 2: Pd(G3-XPhos), 120°C High Steric Barrier

Figure 1: Comparative reaction pathways. Blue arrows indicate kinetically favored C1-coupling. The red dashed arrow indicates the difficult C8-coupling due to the peri-effect.

Experimental Protocols

Protocol A: Selective C1-Arylation (Applicable to both isomers)

This protocol leverages the high electrophilicity of the C1 position to achieve mono-selectivity at mild temperatures.

Reagents:

  • Substrate: 1,5- or 1,8-Dibromoisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the dibromoisoquinoline, arylboronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent (0.1 M concentration) and aqueous base.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If conversion is slow, heat gently to 40-50°C. Avoiding reflux is crucial to prevent premature reaction at C5/C8.

  • Monitoring: Monitor by TLC/LCMS. The mono-coupled product usually has a distinct UV profile compared to the starting material.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via silica flash chromatography.
    
Protocol B: C8-Arylation of 1-Substituted-8-Bromoisoquinoline

This protocol is specifically designed to overcome the steric hindrance of the 1,8-scaffold.

Reagents:

  • Substrate: 1-Aryl-8-bromoisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 - 2.0 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%)
    
    • Why: Buchwald biaryl phosphine ligands are required to facilitate oxidative addition into the hindered C8-Br bond.

  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a microwave vial or pressure tube.

  • Reaction: Heat to 100–120°C for 12–24 hours (or 140°C in microwave for 1 hour).

  • Purification: Be aware of potential atropisomers (rotational isomers) which may appear as broadened peaks in NMR or separate spots on TLC.

References

  • Regioselective Bromination of Isoquinoline: Gordon, M., & Pearson, D. E. (1964).[4][5] The Swamping Catalyst Effect. VI. The Halogenation of Isoquinoline and Quinoline.[6] Journal of Organic Chemistry.[2] [Link] (Establishes the foundational reactivity of the isoquinoline ring towards electrophiles, highlighting the 5- vs 8-position selectivity).

  • Site-Selectivity in Pd-Catalyzed Couplings: Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.[7][8] [Link] (Comprehensive review detailing the electronic preference for C-X bonds alpha to nitrogen, validating the C1 > C5/C8 reactivity order).

  • Synthesis of 5- and 8-Bromoisoquinoline Derivatives: Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][6] Organic Syntheses.[7][8][9][10] [Link] (Provides validated protocols for synthesizing the brominated precursors).

  • General Isoquinoline Functionalization: Li, J. J. (Ed.).[7][11] (2004).[10] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience. (Reference for the general reactivity patterns of the isoquinoline nucleus, specifically the nucleophilic susceptibility of C1).

Sources

Comparative

A Researcher's Guide to Modern Isoquinoline Synthesis: Moving Beyond 1,5-Dibromoisoquinoline

The isoquinoline motif is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active agents.[1][2] For decades, the workhorse strategy for generat...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline motif is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous pharmacologically active agents.[1][2] For decades, the workhorse strategy for generating molecular diversity has been the late-stage functionalization of a pre-formed isoquinoline scaffold. A prime example of this approach is the use of 1,5-dibromoisoquinoline , a versatile substrate that allows for regioselective, sequential cross-coupling reactions to introduce substituents at the C1 and C5 positions.

While effective, this functionalization strategy is inherently linear and depends on the prior synthesis of the dihalogenated starting material. Modern synthetic chemistry, however, offers a more powerful paradigm: the de novo construction of the isoquinoline core from simpler, acyclic precursors. These methods provide greater flexibility, convergency, and access to a broader range of substitution patterns, often under milder and more efficient conditions.

This guide provides a comparative analysis of key alternative strategies to the use of pre-functionalized scaffolds like 1,5-dibromoisoquinoline. We will explore the mechanistic underpinnings, practical applications, and relative merits of classical ring-closure reactions and state-of-the-art transition-metal-catalyzed annulations, supported by experimental data and detailed protocols.

The Benchmark: Sequential Functionalization of 1,5-Dibromoisoquinoline

The strategic value of 1,5-dibromoisoquinoline lies in the differential reactivity of its two C-Br bonds, enabling selective functionalization. Typically, the C1 position is more activated and can undergo nucleophilic substitution or coupling, followed by a second coupling reaction at the C5 position.

G cluster_0 Sequential Cross-Coupling Workflow A 1,5-Dibromoisoquinoline B Step 1: C1 Functionalization (e.g., Suzuki, Buchwald-Hartwig) A->B C 1-Aryl/Alkyl-5-bromoisoquinoline B->C D Step 2: C5 Functionalization (e.g., Sonogashira, Stille) C->D E 1,5-Disubstituted Isoquinoline D->E

Caption: Workflow for 1,5-dibromoisoquinoline functionalization.

This approach offers excellent control for building specific, complex molecules. However, it is constrained by the fixed positions of the bromine atoms and the necessity of preparing the starting heterocycle. The following sections will detail superior alternatives that build the core structure from the ground up.

Classical Ring-Closure Methodologies: The Foundation

Long-standing methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the classical approach to isoquinoline synthesis.[3] These reactions, centered on intramolecular electrophilic aromatic substitution, are powerful for creating specific classes of isoquinolines, though they often require harsh conditions.[1]

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline.[4]

Causality of Experimental Choice: The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical. These reagents activate the amide carbonyl for intramolecular attack by the electron-rich aromatic ring. The reaction's success hinges on the electronic nature of the phenethylamine; electron-donating groups on the aromatic ring facilitate the electrophilic substitution and allow for milder conditions.[5][6]

G cluster_0 Bischler-Napieralski Mechanism A β-Phenylethylamide B Activation with POCl₃ A->B POCl₃ C Imidoyl Phosphate Intermediate B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Cyclized Cationic Intermediate D->E F Proton Loss E->F G 3,4-Dihydroisoquinoline F->G H Oxidation (e.g., Pd/C) G->H I Substituted Isoquinoline H->I

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Representative Experimental Protocol: Bischler-Napieralski Synthesis[7]
  • Amide Formation: To a solution of β-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add acetic anhydride (1.2 equiv). Stir the reaction mixture at room temperature for 2 hours. Upon completion (monitored by TLC), wash the mixture with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate, which can be used without further purification.

  • Cyclization: Dissolve the crude amide in anhydrous toluene (0.1 M). Add phosphorus oxychloride (POCl₃, 2.0 equiv) dropwise at 0 °C. After the addition, heat the mixture to reflux (approx. 110 °C) and maintain for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to pH ~9 with concentrated ammonium hydroxide. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Aromatization: Dissolve the crude dihydroisoquinoline in toluene (0.2 M) and add 10% Palladium on carbon (10 mol%). Heat the mixture to reflux for 8 hours.

  • Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 1-methyl-6,7-dimethoxyisoquinoline.

Modern Transition-Metal Catalyzed Annulations: The State-of-the-Art

The limitations of classical methods—harsh conditions and limited substrate scope—have been largely overcome by the advent of transition-metal catalysis.[1] C-H activation strategies, in particular, have revolutionized isoquinoline synthesis by offering an atom-economical and highly versatile route.[2][7]

Rh(III)-Catalyzed C-H Activation/Annulation

This strategy typically involves the reaction of a benzamide or ketoxime derivative with an alkyne.[8] The directing group (e.g., the amide or oxime) coordinates to the metal center, positioning it to selectively activate a specific ortho C-H bond. This directed C-H metalation is followed by alkyne insertion and reductive elimination to forge the isoquinoline core in a single, efficient operation.[9]

Causality of Experimental Choice: The choice of a Rh(III) catalyst, often [Cp*RhCl₂]₂, is driven by its high efficacy in C-H activation cycles. The directing group is not merely an anchor but an active participant in the catalytic cycle, ensuring high regioselectivity that is often difficult to achieve with classical electrophilic substitution. This method's tolerance for a wide variety of functional groups on both the aromatic precursor and the alkyne coupling partner makes it exceptionally powerful for building libraries of complex isoquinolines.

G cluster_1 Rh(III)-Catalyzed C-H Annulation Workflow Start A Benzamide Derivative + Alkyne Start->A B [Cp*RhCl₂]₂ Catalyst AgSbF₆ Additive A->B Reaction Setup C C-H Activation via Directing Group B->C D Rhodacycle Intermediate C->D E Alkyne Insertion D->E F Reductive Elimination E->F G Substituted Isoquinolone F->G End G->End

Caption: Workflow for Rh(III)-catalyzed isoquinoline synthesis.

Representative Experimental Protocol: Rh(III)-Catalyzed Synthesis[9]
  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the benzamide (0.5 mmol, 1.0 equiv), the internal alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).

  • Reaction Execution: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) via syringe. Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with DCM and filter through a short plug of silica gel to remove metal residues, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted isoquinolone.

Convergent Multi-Component Syntheses

An alternative modern approach involves the convergent assembly of isoquinolines from three or more simple components in a single pot. These methods excel in rapidly building molecular complexity.

Palladium-Catalyzed Three-Component Synthesis

A powerful example is the reaction of an ortho-haloarylaldehyde, a terminal alkyne, and an ammonia source (e.g., ammonium acetate).[8] This process involves a sequence of palladium-catalyzed Sonogashira coupling, in-situ imine formation with ammonia, and subsequent intramolecular cyclization onto the alkyne.

Causality of Experimental Choice: This one-pot, multi-reaction sequence is a testament to the power of tandem catalysis. Palladium is chosen for its ability to catalyze both the initial C-C bond-forming Sonogashira coupling and facilitate the subsequent cyclization. The use of microwave irradiation can dramatically shorten reaction times, making it an efficient method for rapid library synthesis.[8] The entire isoquinoline core is assembled from simple, commercially available building blocks in a single operation.

Performance Comparison of Synthetic Strategies

The choice of synthetic route depends heavily on the specific target molecule, desired scale, and available resources. The table below summarizes the key performance characteristics of the discussed alternatives.

FeatureFunctionalization (1,5-DiBr-IQ) Bischler-Napieralski Rh(III) C-H Annulation Pd-Catalyzed 3-Component
Starting Materials Pre-made dihaloisoquinolineβ-PhenylethylamidesBenzamides, Oximes, Alkyneso-Haloaldehydes, Alkynes, NH₃ source
Key Reagents Pd/Cu catalysts, organometallicsPOCl₃, P₂O₅, strong acids[Cp*RhCl₂]₂, Ag(I) saltsPd catalysts, Cu(I) co-catalyst
Typical Conditions -78 to 120 °CReflux in strong acid/reagent80-120 °C80-150 °C (often microwave)
Versatility Limited to C1/C5 substitutionGood for 1-subst. Dihydro-IQsExcellent; high diversity at C1, C3, C4Excellent; high diversity at C1, C3, C4
Atom Economy Poor (precursor synthesis)Poor (dehydrating agent waste)ExcellentGood to Excellent
Green Chemistry High metal waste, multiple stepsHarsh reagents, hazardous wasteLower waste, fewer stepsOne-pot process, but uses metals
Ideal Application Late-stage diversification of a known coreSynthesis of specific natural product coresLibrary synthesis, rapid SAR studiesConvergent synthesis of complex targets

Conclusion

While the functionalization of 1,5-dibromoisoquinoline remains a valid strategy for specific applications, it represents a dated paradigm in the broader context of modern organic synthesis. The alternatives presented here—from foundational ring-closures to state-of-the-art catalytic annulations—offer far greater flexibility and efficiency for the primary construction of the isoquinoline nucleus.

For researchers and drug development professionals, embracing de novo strategies is key to unlocking novel chemical space. Transition-metal-catalyzed C-H activation and multi-component reactions, in particular, provide unparalleled access to diverse, highly substituted isoquinolines from simple precursors. By understanding the causality behind these advanced methods and selecting the appropriate tool for the task, chemists can accelerate the discovery and development of next-generation isoquinoline-based therapeutics.

References

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ResearchGate. (2024). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Retrieved from [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Li, B., Ma, J., & Wang, G. W. (2015). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 17(22), 5642–5645. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 47(9), 1736-1739. (Note: A more direct link from the search results is to the PMC version: [Link])

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Retrieved from [Link]

  • ResearchGate. (2021). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

Sources

Validation

comparative study of palladium vs. nickel catalysts for 1,5-Dibromoisoquinoline coupling

This guide provides a technical comparative analysis of Palladium (Pd) versus Nickel (Ni) catalytic systems for the site-selective cross-coupling of 1,5-dibromoisoquinoline. It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of Palladium (Pd) versus Nickel (Ni) catalytic systems for the site-selective cross-coupling of 1,5-dibromoisoquinoline. It is designed for medicinal chemists and process development scientists optimizing the functionalization of isoquinoline cores.

Executive Summary

The functionalization of 1,5-dibromoisoquinoline presents a classic regioselectivity challenge. The substrate contains two electrophilic sites with distinct electronic environments:

  • C1 Position: Adjacent to the ring nitrogen; highly electron-deficient (pyridine-like). High reactivity toward oxidative addition.

  • C5 Position: Located on the carbocyclic ring; electronically similar to a standard aryl bromide (benzene-like). Lower reactivity compared to C1.

Verdict:

  • Palladium (Pd): The "Precision Tool." Best for high-fidelity C1-selective mono-coupling . Pd catalysts generally follow a predictable 2-electron mechanism that strictly obeys the electronic bias of the substrate (C1 > C5), delivering >95:5 regioselectivity.

  • Nickel (Ni): The "Reactive Economizer." Best for cost-reduction in scale-up or when coupling alkyl electrophiles . Ni is significantly more reactive ("hotter"), which can erode regioselectivity (leading to bis-coupling) unless stoichiometry is strictly controlled. It may operate via radical (SET) pathways, offering unique reactivity profiles but requiring stricter inert handling.

Mechanistic Intelligence & Regioselectivity

The regioselectivity is governed by the relative rates of oxidative addition (OA). The C1-Br bond is activated by the inductive electron-withdrawing effect of the adjacent nitrogen, lowering the transition state energy for metal insertion.

Visualization: Regioselectivity Landscape

The following diagram illustrates the kinetic preference for C1 activation over C5.

Regioselectivity Substrate 1,5-Dibromoisoquinoline TS_C1 TS: C1 Oxidative Addition (Low Barrier) Substrate->TS_C1 Fast (k1) TS_C5 TS: C5 Oxidative Addition (High Barrier) Substrate->TS_C5 Slow (k2) Prod_C1 C1-Mono Product (Major) TS_C1->Prod_C1 Prod_C5 C5-Mono Product (Minor/Trace) TS_C5->Prod_C5

Caption: Kinetic landscape showing the preferential oxidative addition at C1 due to electronic activation by the heterocyclic nitrogen.

Detailed Comparison: Pd vs. Ni[1][2]

Performance Metrics
FeaturePalladium (Pd) Nickel (Ni)
Primary Mechanism Concerted 2e⁻ Oxidative Addition (Pd⁰/Pdᴵᴵ)2e⁻ OA or Radical Single Electron Transfer (SET) (Ni⁰/Niᴵ/Niᴵᴵᴵ)
C1 Selectivity Excellent (>20:1) Good to Moderate (10:1) (Risk of over-reaction)
Cost High (Precious Metal)Low (Earth Abundant)
Air Sensitivity Moderate (Pd(II) salts are stable)High (Ni(0) is pyrophoric/unstable)
Ligand Needs Standard Phosphines (PPh₃, dppf)Electron-rich Phosphines (PCy₃) or N-heterocyclic carbenes (NHC)
Substrate Scope Aryl/Vinyl Boronic AcidsAryl/Vinyl/Alkyl Boronic Acids & Zinc Reagents
Causality & Insight
  • Why Pd is more selective: Pd-catalyzed cross-coupling typically proceeds via a concerted oxidative addition. The nucleophilic Pd(0) species discriminates sharply between the highly electron-deficient C1-Br and the neutral C5-Br.

  • Why Ni is "hotter": Ni has a lower ionization potential and smaller atomic radius. It can access Ni(I) and Ni(III) oxidation states, facilitating radical pathways. This allows Ni to activate the C5-Br bond more readily than Pd, which is a disadvantage if exclusive C1 coupling is desired, as it increases the rate of the second coupling (bis-product formation).

Experimental Protocols

Protocol A: Pd-Catalyzed C1-Selective Coupling (The "Gold Standard")

Use this for medicinal chemistry library generation where purity is paramount.

Reagents:

  • 1,5-Dibromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry prevents bis-coupling.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids).

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous).

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:2:1).

Step-by-Step:

  • Charge: Add 1,5-dibromoisoquinoline, boronic acid, and Pd catalyst to a reaction vial.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed solvent mixture and aqueous base.

  • Heat: Stir at 80 °C for 4–6 hours. Note: Do not overheat (e.g., >100 °C) to avoid activating C5.

  • Monitor: Check LCMS. Look for consumption of SM and formation of Mono-product. If Bis-product >5%, lower temperature.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. The C1-coupled product is usually more polar than the dibromide but less polar than the bis-coupled product.

Protocol B: Ni-Catalyzed Cost-Effective Coupling

Use this for scale-up of simple aryl partners or if using alkyl-zinc reagents.

Reagents:

  • 1,5-Dibromoisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pre-Catalyst: NiCl₂(dppp) (5 mol%) or Ni(COD)₂ + PCy₃.

  • Base: K₃PO₄ (2.0 equiv).

  • Solvent: Dioxane (dry).

Step-by-Step:

  • Glovebox/Schlenk: Ni(0) and some Ni(II) precursors are sensitive to moisture/oxygen. Set up in a glovebox if possible.

  • Mix: Combine substrate, boronic acid, base, and Ni catalyst.

  • Reaction: Heat to 90–100 °C for 12 hours.

  • Critical Control: Ni catalysts often have an induction period followed by rapid turnover. Monitor closely to stop the reaction before the catalyst attacks the C5 position of the product.

  • Quench: Cool and filter through a Celite pad immediately to remove active Ni species.

Protocol C: Sequential C5 Coupling (Accessing 1,5-Disubstituted Systems)

After isolating the C1-product from Protocol A, use this to functionalize C5.

  • Substrate: C1-substituted-5-bromoisoquinoline.

  • Conditions: Use a more active Pd system to overcome the lower reactivity of C5.

    • Catalyst: Pd(OAc)₂ + S-Phos or X-Phos (active Buchwald ligands).

    • Temp: Increase to 100–110 °C .

    • Time: 12–18 hours.

Catalytic Cycle Visualization

The following diagram compares the standard Pd cycle with the potential Ni radical pathway, highlighting why Ni can be less selective.

CatalyticCycles cluster_Pd Palladium Cycle (Selective) cluster_Ni Nickel Cycle (Reactive/Radical) Pd0 Pd(0) Pd_OA Pd(II)-Ar-Br (Oxidative Addition) Pd0->Pd_OA Selects C1 (Fast) Pd_TM Pd(II)-Ar-Ar' (Transmetallation) Pd_OA->Pd_TM Pd_TM->Pd0 Reductive Elim Ni0 Ni(0) Ni_OA Ni(II) / Ni(I) Radical Ni0->Ni_OA Less Discriminating (C1 & C5) Ni_TM Ni(II)-Complex Ni_OA->Ni_TM SET Pathways Ni_TM->Ni0

Caption: Pd operates via a controlled 2e- cycle favoring C1. Ni can access radical pathways, lowering the barrier for C5 activation and reducing selectivity.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Low Conversion Catalyst poisoning or C1-Br is deactivated.Switch to electron-rich ligands (e.g., PCy₃ for Pd). Ensure O₂ exclusion.
Bis-Coupling (C1 & C5) Reaction temperature too high or excess boronic acid.Reduce temp by 10°C. Use strictly 1.0 equiv of boronic acid. Switch from Ni to Pd.
De-halogenation (H instead of Ar) Protodehalogenation (common with Ni).Use dry solvents (anhydrous Dioxane). Avoid alcohol cosolvents with Ni.
C5 Coupling Fails (Sequential) C5 is deactivated by electron-rich C1 substituent.Use "Next-Gen" Buchwald precatalysts (e.g., XPhos Pd G3) and higher temp.

References

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

  • Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University Dataspace. Link

  • Li, H., et al. (2016). Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position. Organic Letters. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • Jiao, L., et al. (2011). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. NIH National Library of Medicine. Link

Comparative

yield comparison of different synthetic routes to 1,5-Dibromoisoquinoline

The synthesis of 1,5-Dibromoisoquinoline (CAS: 1092287-10-9) presents a specific regiochemical challenge: while the 5-position is accessible via electrophilic substitution, the 1-position requires nucleophilic activation...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1,5-Dibromoisoquinoline (CAS: 1092287-10-9) presents a specific regiochemical challenge: while the 5-position is accessible via electrophilic substitution, the 1-position requires nucleophilic activation (typically via N-oxidation). Direct bromination of isoquinoline yields 5,8-dibromoisoquinoline, not the 1,5-isomer.

Therefore, the only authoritative, high-fidelity route involves a stepwise functionalization strategy: Bromination at C5


 N-Oxidation 

Bromination at C1 via Rearrangement.

Part 1: Strategic Route Analysis

FeatureRoute A: N-Oxide Rearrangement (Recommended) Route B: Direct Bromination (Flawed) Route C: Sandmeyer (Alternative)
Primary Mechanism Electrophilic Subst. followed by Nucleophilic RearrangementElectrophilic Aromatic Substitution (EAS)Diazotization / Radical Substitution
Key Intermediate 5-Bromoisoquinoline N-oxide5-Bromoisoquinoline1,5-Diaminoisoquinoline (Rare)
Regioselectivity High (1,5-isomer) Poor (Yields 5,8-isomer) High (Precursor dependent)
Overall Yield ~30–40% (3 Steps) N/A (Wrong Isomer)Low (<20%)
Scalability High (Kilogram scale feasible)HighLow (Unstable diazonium salts)
Critical Reagents NBS/H₂SO₄, mCPBA, POBr₃Br₂/AlCl₃NaNO₂, HBr, CuBr

Part 2: Detailed Experimental Protocol (Route A)

This route is the industry standard for accessing 1,5-dibromoisoquinoline. It leverages the electronic deactivation of the 5-bromo substituent to prevent over-bromination during the first step, and then uses the N-oxide "anchor" to specifically functionalize the 1-position.

Step 1: Synthesis of 5-Bromoisoquinoline

Direct bromination of isoquinoline in strong acid protects the nitrogen (as the salt), directing bromine to the 5-position.

  • Reagents: Isoquinoline (1.0 eq), NBS (1.1 eq), H₂SO₄ (conc.).

  • Conditions: -25°C to -15°C, 5 hours.

  • Protocol:

    • Charge a reactor with concentrated H₂SO₄ and cool to 0°C.

    • Add Isoquinoline slowly (exothermic). Cool mixture to -25°C.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining temp < -15°C.

    • Stir for 3-5 hours.

    • Quench over crushed ice and neutralize with NH₄OH to pH 9-10.

    • Extract with DCM, dry, and concentrate.

    • Purification: Recrystallization or distillation.

  • Yield: 47–49% (White solid).

  • Note: Strict temperature control prevents the formation of 5,8-dibromoisoquinoline.

Step 2: Oxidation to 5-Bromoisoquinoline N-oxide

Activation of the C1 position.

  • Reagents: 5-Bromoisoquinoline, m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂/Acetic Acid.

  • Conditions: DCM, RT, 12–24 h.

  • Protocol:

    • Dissolve 5-Bromoisoquinoline in Dichloromethane (DCM).

    • Add mCPBA (1.2 eq) slowly at 0°C.

    • Warm to room temperature and stir overnight.

    • Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid byproduct.

    • Dry organic layer (MgSO₄) and concentrate.

  • Yield: ~85–90%.

Step 3: 1,5-Dibromoisoquinoline via Reissert-Henze Reaction

Nucleophilic bromination at C1 accompanied by deoxygenation.

  • Reagents: 5-Bromoisoquinoline N-oxide, Phosphorus Oxybromide (POBr₃).

  • Conditions: DCE or Toluene, Reflux (80–100°C), 2–4 h.

  • Protocol:

    • Suspend 5-Bromoisoquinoline N-oxide in 1,2-Dichloroethane (DCE).

    • Add POBr₃ (1.5 eq) portion-wise (Caution: Exothermic).

    • Heat to reflux for 2 hours. Monitor via TLC/HPLC.

    • Cool to 0°C and quench carefully with ice water.

    • Neutralize with NaHCO₃ (sat. aq.).

    • Extract with CHCl₃.

    • Purification: Column chromatography (Hexane/EtOAc) yields 1,5-Dibromoisoquinoline.

  • Yield: 60–75%.

  • Overall Route Yield: ~30% (from Isoquinoline).

Part 3: Mechanism & Selectivity Visualization

The following diagram illustrates the divergent pathways. Note how direct bromination fails to access the 1-position, necessitating the N-oxide route.

G cluster_legend Selectivity Key Iso Isoquinoline Br5 5-Bromoisoquinoline (Yield: ~48%) Iso->Br5 NBS, H2SO4 -20°C (Electrophilic Subst.) Br5_NO 5-Bromo-N-Oxide (Activated C1) Br5->Br5_NO mCPBA (N-Oxidation) Dibromo58 5,8-Dibromoisoquinoline (Undesired Byproduct) Br5->Dibromo58 Excess Br2 (Direct Bromination) Dibromo15 1,5-Dibromoisoquinoline (Target Product) Br5_NO->Dibromo15 POBr3 (Nucleophilic Subst. @ C1) key1 Green Path: Recommended Route (C1 Activation) key2 Red Path: Over-bromination (C8 Attack)

Caption: Divergent synthesis pathways showing the necessity of the N-oxide intermediate to access the 1-position selectively.

Part 4: Critical Comparison of Methods

MetricN-Oxide Route (Recommended) Sandmeyer Route
Starting Material Isoquinoline (Cheap, commodity chemical)1,5-Diaminoisoquinoline (Expensive/Custom synthesis)
Step Count 3 Linear Steps4+ (Requires nitration/reduction first)
Purification Crystallization (Step 1), Column (Step 3)Difficult (Diazo tars/byproducts)
Safety Standard organic hazards (POBr₃ is corrosive)High Hazard (Diazonium salts are explosive)
Atom Economy Moderate (Loss of PO₂Br)Poor (Stoichiometric Cu salts required)

Conclusion: For the synthesis of 1,5-Dibromoisoquinoline , the N-oxide rearrangement route is the only scientifically robust method. It guarantees regioselectivity at the 1-position, which is electronically deactivated and inaccessible via standard Friedel-Crafts/Electrophilic halogenation conditions. Researchers should avoid direct bromination attempts beyond the mono-bromo stage, as they invariably lead to the 5,8-isomer.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1] Organic Syntheses, 81, 98.

  • Rey, M., Vergnani, T., & Dreiding, A. S. (1985). Bromination of Isoquinoline. Helvetica Chimica Acta, 68(7), 1828-1834.

  • Lond, A. T., et al. (2018). Expedient Synthesis of α-(2-Azaheteroaryl) Acetates via the Addition of Silyl Ketene Acetals to Azine-N-oxides. Journal of Organic Chemistry. (Demonstrates 5-bromo-N-oxide utility).

  • BLD Pharm. (2024).[2][3] Product entry for 1,5-Dibromoisoquinoline (CAS 1092287-10-9).[2][3][4][5][6][7]

Sources

Validation

A Mechanistic Investigation of Selective Reactions at C1 of 1,5-Dibromoisoquinoline: A Comparative Guide for Researchers

For Immediate Release A Deep Dive into the Selective Functionalization of 1,5-Dibromoisoquinoline at the C1 Position, Offering a Comparative Analysis of Key Cross-Coupling Methodologies for Researchers, Scientists, and D...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Selective Functionalization of 1,5-Dibromoisoquinoline at the C1 Position, Offering a Comparative Analysis of Key Cross-Coupling Methodologies for Researchers, Scientists, and Drug Development Professionals.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to selectively functionalize specific positions on this heterocyclic system is paramount for the development of novel therapeutics and functional materials. 1,5-Dibromoisoquinoline presents a unique synthetic challenge and opportunity, with two distinct bromine-substituted carbon atoms available for modification. This guide provides a mechanistic investigation into the selective reactions at the C1 position of 1,5-dibromoisoquinoline, comparing the performance and mechanistic underpinnings of three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

The Inherent Reactivity of the C1 Position: An Electronic Advantage

The observed selectivity for functionalization at the C1 position over the C5 position in 1,5-dibromoisoquinoline is not merely coincidental but is rooted in the intrinsic electronic properties of the isoquinoline ring system. The nitrogen atom at position 2 exerts a strong electron-withdrawing inductive effect, rendering the adjacent C1 and C3 positions more electrophilic. This inherent electrophilicity at C1 makes it a more favorable site for oxidative addition of a palladium(0) catalyst, the crucial first step in many cross-coupling reactions. This electronic preference can be so pronounced that it can even override the generally observed reactivity trend of aryl bromides being more reactive than aryl chlorides in Suzuki-Miyaura couplings[1].

Comparative Analysis of C1-Selective Cross-Coupling Reactions

This guide will now delve into a comparative analysis of three key cross-coupling reactions for the selective functionalization of the C1 position of 1,5-dibromoisoquinoline.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds[2]. The reaction of 1,5-dibromoisoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base can proceed with high selectivity at the C1 position to furnish 1-aryl-5-bromoisoquinolines.

Mechanistic Rationale for C1 Selectivity:

The catalytic cycle of the Suzuki-Miyaura reaction commences with the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the heightened electrophilicity of the C1 position in 1,5-dibromoisoquinoline, the oxidative addition occurs preferentially at the C1-Br bond over the C5-Br bond. Following transmetalation with the organoboron species and subsequent reductive elimination, the C1-arylated product is formed, leaving the C5-bromo substituent intact for potential further diversification.

Experimental Protocol: Selective C1-Arylation via Suzuki-Miyaura Coupling

  • Materials: 1,5-dibromoisoquinoline, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, and water.

  • Procedure:

    • To a reaction vessel, add 1,5-dibromoisoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

    • Add a 2M aqueous solution of Na₂CO₃ (3.0 equiv).

    • Add toluene to the mixture.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)C1-Aryl Product Yield (%)C1:C5 Selectivity
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100High>95:5
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90Moderate to High>90:10

Note: The yields and selectivity are representative and can vary depending on the specific arylboronic acid and reaction conditions used.

Logical Relationship Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (at C1 of 1,5-dibromoisoquinoline) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (with base) [Ar-Pd(II)-Ar']L2 [Ar-Pd(II)-Ar']L2 Ar-Pd(II)(OR)L2->[Ar-Pd(II)-Ar']L2 Transmetalation (with R'-B(OR)2) [Ar-Pd(II)-Ar']L2->Pd(0)L2 Reductive Elimination Ar-Ar' 1-Aryl-5-bromoisoquinoline [Ar-Pd(II)-Ar']L2->Ar-Ar' Buchwald_Hartwig_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (at C1 of 1,5-dibromoisoquinoline) [Ar-Pd(II)(NHR'R'')]L2+ Br- [Ar-Pd(II)(NHR'R'')]L2+ Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')]L2+ Br- Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')]L2+ Br-->Ar-Pd(II)(NR'R'')L Deprotonation (by base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' 1-Amino-5-bromoisoquinoline Ar-Pd(II)(NR'R'')L->Ar-NR'R'' Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (at C1) [Ar-Pd(II)-C≡CR']L2 [Ar-Pd(II)-C≡CR']L2 Ar-Pd(II)(Br)L2->[Ar-Pd(II)-C≡CR']L2 Transmetalation [Ar-Pd(II)-C≡CR']L2->Pd(0)L2 Reductive Elimination Ar-C≡CR' 1-Alkynyl-5-bromoisoquinoline [Ar-Pd(II)-C≡CR']L2->Ar-C≡CR' Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' with R'C≡CH and Base Cu(I)-C≡CR'->[Ar-Pd(II)-C≡CR']L2 Cu(I)-C≡CR'->Cu(I)X Transmetalation to Pd

Sources

Comparative

confirming regioselectivity of substitution on 1,5-Dibromoisoquinoline

Part 1: The Regioselectivity Challenge In the structural optimization of isoquinoline-based pharmacophores, 1,5-dibromoisoquinoline serves as a critical bifurcation point. The scaffold presents two electrophilic sites: t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regioselectivity Challenge

In the structural optimization of isoquinoline-based pharmacophores, 1,5-dibromoisoquinoline serves as a critical bifurcation point. The scaffold presents two electrophilic sites: the C1-position (adjacent to nitrogen, imidoyl-like) and the C5-position (carbocyclic, aryl halide-like).

While empirical trends in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (


) heavily favor the C1-position  due to its electron-deficient nature and proximity to the heteroatom [1], steric factors and specific ligand environments can occasionally invert this selectivity or produce inseparable mixtures.

The Core Problem: Standard LC-MS analysis cannot distinguish between the C1- and C5-regioisomers (identical


). Relying solely on "expected" reactivity is a frequent cause of Structure-Activity Relationship (SAR) anomalies later in drug development.

This guide compares the three primary methodologies for definitively confirming the site of substitution, ranked by their operational efficiency and data fidelity.

Part 2: Comparative Analysis of Confirmation Methods

We evaluated three confirmation strategies based on Resolution Confidence , Throughput , and Sample Consumption .

Method A: 1H-1H NOESY NMR (Recommended)

The rapid, non-destructive "Gold Standard" for solution-state analysis.

The geometry of isoquinoline creates distinct "peri-proximity" zones that are easily probed via Nuclear Overhauser Effect Spectroscopy (NOESY).

  • C1-Substitution: The substituent is peri-proximal to H8 .

  • C5-Substitution: The substituent is peri-proximal to H4 and ortho-proximal to H6 .

FeatureMethod A: NOESY NMRMethod B: X-Ray CrystallographyMethod C: Chemical Derivatization
Confidence High (95%+)Absolute (100%)High (90%)
Time to Result 1–4 Hours2–14 Days2–3 Days
Sample Req. ~5–10 mgSingle Crystal~50 mg (Destructive)
Prerequisite Assignment of H4 vs H8CrystallizabilityAvailable Standards
Verdict Primary Workflow Validation Only Last Resort

Part 3: Experimental Protocols

Protocol 1: Regioselective Suzuki Coupling (Targeting C1)

Objective: Synthesize 1-phenyl-5-bromoisoquinoline to demonstrate C1-selectivity.

Reagents:

  • 1,5-Dibromoisoquinoline (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (5 mol%)[1]

  • Na2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: DME/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with 1,5-dibromoisoquinoline, phenylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME and Na2CO3 solution via syringe.

  • Reaction: Heat to 85°C for 4 hours (monitor via TLC/LC-MS). Note: C1-Br reacts significantly faster than C5-Br due to electronic activation by the adjacent nitrogen [1].

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: NMR Confirmation Workflow

Objective: Distinguish C1-phenyl vs. C5-phenyl product.

  • Proton Assignment (1D 1H NMR):

    • Identify H3 (Singlet/Doublet, ~8.6 ppm, most downfield).

    • Identify H4 (Doublet, ~7.8 ppm, coupled to H3).

    • Identify H8 (Multiplet/Doublet, ~8.0–8.2 ppm, often deshielded by the "bay" region).

  • NOE Experiment (2D NOESY or 1D NOE Diff):

    • Irradiate the ortho-protons of the Phenyl ring.

    • Observation: Look for cross-peaks (enhancement).

    • Decision Logic:

      • Signal at H8: Confirms C1-Substitution .

      • Signal at H4 or H6: Confirms C5-Substitution .

Part 4: Visualization of Logic & Pathways

The following diagram illustrates the mechanistic bifurcation and the spectroscopic logic used to confirm the product.

G Start 1,5-Dibromoisoquinoline Reaction Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Reaction PathC1 Major Path (Kinetic) Oxidative Addition at C1 Reaction->PathC1 Electron Deficient C1 (Fast OA) PathC5 Minor Path Oxidative Addition at C5 Reaction->PathC5 Steric/Ligand Control ProdC1 Product A: 1-Substituted-5-Bromo PathC1->ProdC1 ProdC5 Product B: 5-Substituted-1-Bromo PathC5->ProdC5 Analysis NOESY NMR Analysis (Irradiate Substituent) ProdC1->Analysis ProdC5->Analysis ResultC1 NOE Correlation: Subst ↔ H8 (Peri) Analysis->ResultC1 Matches C1 ResultC5 NOE Correlation: Subst ↔ H4 (Peri) / H6 (Ortho) Analysis->ResultC5 Matches C5

Figure 1: Decision tree for regioselectivity confirmation. Green path indicates the electronically favored C1-substitution typically observed in standard Pd-catalyzed conditions.

Part 5: Critical Data Summary

Table 1: Expected NMR Signatures for Regioisomers

NMR Feature1-Substituted-5-Bromo (Major)5-Substituted-1-Bromo (Minor)
H3 Signal Singlet/Doublet (unchanged)Singlet/Doublet (unchanged)
H4 Signal Doublet (coupled to H3)Doublet (coupled to H3)
Key NOE Contact Subst-H ↔ H8 Subst-H ↔ H4 AND Subst-H ↔ H6
H8 Shift Deshielded (Bay effect from Subst)Normal aromatic range
C13 Shift (C1) Shifted upfield/downfield (C-C bond)~140-145 ppm (C-Br bond)

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016).[2] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7(10), 6909–6915. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki Coupling mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for NOE principles in peri-naphthalene/isoquinoline systems).

Sources

Safety & Regulatory Compliance

Safety

1,5-Dibromoisoquinoline proper disposal procedures

Topic: 1,5-Dibromoisoquinoline Proper Disposal Procedures Executive Summary: Immediate Action Required Do NOT dispose of 1,5-Dibromoisoquinoline down the drain. This compound is classified as a Halogenated Organic Waste...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,5-Dibromoisoquinoline Proper Disposal Procedures

Executive Summary: Immediate Action Required

Do NOT dispose of 1,5-Dibromoisoquinoline down the drain. This compound is classified as a Halogenated Organic Waste . It requires strict segregation from non-halogenated solvents and aqueous waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration.

Critical Safety Directive:

  • Waste Stream: Halogenated Organic (Solid or Liquid).[1][2]

  • Primary Hazard: Skin/Eye Irritant; Acute Toxicity (Oral/Dermal).

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

Technical Profile & Hazard Identification

Before handling waste, verify the material identity and associated risks.[2] 1,5-Dibromoisoquinoline is a brominated heteroaromatic solid.[2] Its chemical stability requires specific destruction methods.[2]

Parameter Data
Chemical Name 1,5-Dibromoisoquinoline
CAS Number 63986-76-1
Physical State Solid (Off-white to yellow powder)
Molecular Formula C₉H₅Br₂N
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H302/H312 (Harmful if swallowed/contact)
RCRA Status Not P- or U-listed specifically, but regulated as Characteristic Hazardous Waste (Toxicity) if leachable, and must be treated as Halogenated Waste .

Pre-Disposal Handling & Segregation

Proper segregation is the single most effective way to reduce disposal costs and safety risks.[2]

The "Halogen Rule"

Because this molecule contains Bromine (Br), it must be separated from non-halogenated waste (e.g., Acetone, Methanol, Ethanol) unless those solvents are already part of a halogenated mixture.[2]

  • Why? Burning halogenated compounds in standard incinerators creates corrosive acid gases (HBr) and potential environmental toxins.[2] They require specialized incinerators with scrubbers.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).[2] Double glove if handling solutions.[2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]

  • Respiratory: Use a fume hood. If generating dust, use an N95 or P100 particulate respirator.[2]

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired)

Use this protocol for pure powder or crystals.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "1,5-Dibromoisoquinoline".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Tag: Mark clearly as "SOLID HALOGENATED WASTE" .[2]

  • Transfer:

    • Place the container in a fume hood.[2]

    • Transfer the solid using a disposable spatula.[2] Avoid generating dust.[2][3][4][5]

    • Do not dissolve the solid just to dispose of it.[2] Solid incineration is often more cost-effective and safer than creating large volumes of liquid waste.

  • Closure: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).[2]

Scenario B: Disposal of Solutions (Reaction Mixtures)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM), Chloroform, or DMSO.[2]

  • Segregation: Ensure the collection carboy is designated for HALOGENATED SOLVENTS .

    • Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of 1,5-Dibromoisoquinoline turns the entire mixture into Halogenated Waste.[2]

  • Compatibility Check: Ensure no strong oxidizers or reactive metals are in the waste container.[2]

  • Transfer:

    • Pour waste into the carboy using a funnel in the fume hood.[2]

    • Leave at least 10% headspace in the container to prevent over-pressurization.[2]

  • Log: Record the volume and concentration on the waste tag.

Scenario C: Contaminated Debris

Use this protocol for gloves, weigh boats, and paper towels.[2]

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Labeling: Tag as "Hazardous Waste - Contaminated Debris (Trace 1,5-Dibromoisoquinoline)" .

  • Seal: Tape the bag closed or use a zip-tie. Do not use standard office trash bins.

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating 1,5-Dibromoisoquinoline waste.

WasteDisposal Start Waste: 1,5-Dibromoisoquinoline StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Contaminated Items (Gloves, Paper) StateCheck->Debris SolidAction Pack in Wide-Mouth Jar Label: SOLID HALOGENATED Solid->SolidAction LiquidCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->LiquidCheck DebrisAction Double Bag (Clear Poly) Label: CONTAMINATED DEBRIS Debris->DebrisAction LiquidAction1 Dispose in HALOGENATED SOLVENT Carboy LiquidCheck->LiquidAction1 Yes LiquidAction2 Dispose in HALOGENATED SOLVENT Carboy (Contaminant overrides solvent class) LiquidCheck->LiquidAction2 No (e.g., Ethanol)

Figure 1: Segregation workflow ensuring all streams are routed to halogen-compatible destruction facilities.

Regulatory & Scientific Context

Why Segregate Halogens?

The presence of the bromine atoms at positions 1 and 5 of the isoquinoline ring dictates the disposal path. When incinerated at standard temperatures (<850°C), halogenated organics can form Hydrogen Bromide (HBr) and brominated dioxins.[2]

  • Correct Disposal: Regulated chemical incinerators operate at >1100°C with rapid quench cooling and caustic scrubbers (NaOH) to neutralize HBr gas into harmless salts (NaBr) [1].

Emergency Procedures
  • Spill (Solid): Dampen a paper towel to avoid dust.[2] Wipe up and place in the "Contaminated Debris" bag.[2] Clean surface with soap and water.[3][6]

  • Skin Contact: Wash with soap and water for 15 minutes. Isoquinolines can absorb through skin; seek medical attention if irritation persists.[2]

References

  • United States Environmental Protection Agency (EPA). (2023).[2] Incineration of Halogenated Organic Wastes. Hazardous Waste Combustion Guidance. Available at: [Link][2]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 1-Bromoisoquinoline (Analogous Hazard Data). PubChem Database. Available at: [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Dibromoisoquinoline

As researchers and drug development professionals, our work with novel chemical scaffolds like 1,5-Dibromoisoquinoline is foundational to discovery. This potent building block, a member of the nitrogen-containing heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical scaffolds like 1,5-Dibromoisoquinoline is foundational to discovery. This potent building block, a member of the nitrogen-containing heterocyclic family, holds significant promise in medicinal chemistry.[1] However, its power as a reactive agent necessitates a deep and unwavering commitment to safety. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of 1,5-Dibromoisoquinoline, ensuring that scientific advancement and personal safety proceed in unison.

Foundational Hazard Assessment: Understanding the Risks

Before any personal protective equipment (PPE) is selected, we must first understand the inherent hazards of the material. While specific toxicological data for 1,5-Dibromoisoquinoline is not extensively published, a robust safety profile can be constructed by analyzing data from its parent compound, isoquinoline, and closely related brominated analogs.[2][3] This approach, rooted in established chemical principles, allows us to anticipate and mitigate risks effectively.

The primary hazards associated with isoquinoline and its brominated derivatives are summarized below.[4][5] These form the basis for all subsequent PPE recommendations.

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[5]The compound can cause harm through multiple exposure routes. Dermal contact is a significant risk, making glove selection and full skin coverage critical.[4][6] Inhalation of the solid dust or potential vapors requires stringent engineering controls.
Skin Corrosion/Irritation H315: Causes skin irritation.[2][7]Direct contact can lead to inflammation and irritation. This necessitates the use of chemical-resistant gloves and a lab coat to prevent any skin exposure.[8]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2][3][7]The compound poses a significant danger to the eyes. Chemical splash goggles are the minimum required eye protection to prevent irreversible damage.[9]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2][3][10]Inhalation of dust can irritate the respiratory tract. All handling of the solid should occur within a certified chemical fume hood to minimize this risk.
Hazardous Decomposition N/AUpon thermal decomposition, hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide can be released.[2][10]
The Core Directive: A Multi-Layered PPE Strategy

A single piece of PPE is insufficient. Safety is achieved through an integrated system of protection where each component addresses a specific hazard identified above. The following details the minimum required PPE for handling 1,5-Dibromoisoquinoline in a laboratory setting.[11]

  • Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] Goggles provide a full seal around the eyes, which is critical for protecting against splashes and airborne dust particles.[9]

  • Enhanced Precaution (Recommended for liquid transfers): A full-face shield worn over chemical splash goggles. The face shield offers a broader barrier, protecting the entire face from splashes when transferring solutions or performing reactions that have the potential to splash.[11]

Due to the compound's dermal toxicity, glove selection is a critical decision point.[4][6]

  • Primary Gloves: Nitrile gloves are a suitable choice for providing protection against incidental contact with solids and splashes of solutions.[11] Always inspect gloves for tears or punctures before use.[3]

  • Double Gloving: For weighing larger quantities or during extended handling procedures, wearing two pairs of nitrile gloves is a highly recommended practice. This provides an additional layer of safety against tears and minimizes contamination during glove removal.[12]

  • Causality: The primary function of gloves is to prevent skin contact, which is a key route of exposure for this compound.[8] Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands must be washed thoroughly afterward.[13]

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.[11][12] This protects the arms and torso from contact with dust and potential splashes.

  • Chemical Apron: When handling larger volumes of solutions (>100 mL), a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[14]

  • Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory.

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All manipulations of solid 1,5-Dibromoisoquinoline (e.g., weighing, transferring) and any reactions involving it must be performed inside a certified chemical fume hood.[7][10] This captures dust and potential vapors at the source, preventing inhalation.

  • Emergency Respirator Use: In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator with a combination of particulate (P100) and organic vapor cartridges may be necessary for emergency response personnel.[3][15] Routine use of respirators requires enrollment in a formal respiratory protection program with medical clearance and fit-testing.[12]

Operational Plan: Step-by-Step Protocol for Weighing and Solubilizing

This protocol integrates PPE requirements into a standard laboratory workflow.

  • Preparation:

    • Don all required PPE: lab coat, chemical splash goggles, and a single pair of nitrile gloves.

    • Designate a specific area within the chemical fume hood for the weighing procedure.

    • Place a weigh boat on the analytical balance and tare it.

  • Handling the Solid:

    • Retrieve the 1,5-Dibromoisoquinoline container from its storage location.[7]

    • Don a second pair of nitrile gloves before opening the container inside the fume hood.

    • Carefully transfer the desired amount of the solid to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Securely close the primary container.

  • Solubilization:

    • Carefully take the weigh boat with the compound to the designated dissolution area within the fume hood.

    • Add the solvent to the flask or beaker that will be used for the solution.

    • Gently add the weighed 1,5-Dibromoisoquinoline to the solvent.

    • Use a small amount of solvent to rinse the weigh boat, ensuring a quantitative transfer.

  • Cleanup and Doffing:

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.[12]

    • Remove the outer pair of gloves and dispose of them in the solid waste.

    • With the inner gloves still on, wipe down the work area.

    • Remove the inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[7]

Emergency and Disposal Plan

Preparedness is paramount. In the event of an accidental release, a clear and logical response is essential.

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse Workflow for 1,5-Dibromoisoquinoline Spill Response cluster_assessment Initial Assessment cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Spill Detected Assess Assess Risk: - Quantity - Location (in/out of hood) - Airborne dust? Spill->Assess Minor_Alert Alert personnel in immediate area Assess->Minor_Alert Minor Spill (Small, Contained) Major_Evacuate Evacuate the laboratory Assess->Major_Evacuate Major Spill (Large, Uncontained, Airborne) Minor_PPE Don additional PPE: - Double gloves - Goggles/Face Shield Minor_Alert->Minor_PPE Minor_Contain Cover with absorbent pads (for solution) or gently cover with damp paper towel (for solid) Minor_PPE->Minor_Contain Minor_Clean Collect material with non-sparking tools Minor_Contain->Minor_Clean Minor_Decon Decontaminate area with appropriate solvent/detergent Minor_Clean->Minor_Decon Minor_Dispose Package waste in a sealed container for chemical disposal Minor_Decon->Minor_Dispose Report Complete Incident Report Minor_Dispose->Report Major_Alarm Activate emergency alarm Major_Evacuate->Major_Alarm Major_Isolate Close lab doors and restrict access Major_Alarm->Major_Isolate Major_Call Call Emergency Response (e.g., EHS, 911) Major_Isolate->Major_Call Major_Call->Report

Caption: Decision workflow for responding to a chemical spill.

  • Solid Waste: All contaminated materials, including gloves, weigh boats, and absorbent pads, must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[10][12]

  • Liquid Waste: Unused solutions or reaction mixtures containing 1,5-Dibromoisoquinoline must be collected in a designated, labeled hazardous waste container. Do not pour any amount into the drain.[4][16]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

By internalizing the risks and diligently applying this multi-layered safety strategy, you build a culture of trust and responsibility in the laboratory. This allows the critical work of scientific discovery to proceed with the assurance that both the researcher and the research environment are protected.

References

  • Synerzine. (2018). Safety Data Sheet for Isoquinoline. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromoisoquinoline. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Bromoisoquinoline. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet for 1-Bromoisoquinoline. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • University of Washington. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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